p-Mentha-1,5-dien-8-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1686-20-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-6,9,11H,7H2,1-3H3 |
InChI Key |
FQEXRDMYDXBXEO-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C=C1)C(C)(C)O |
Canonical SMILES |
CC1=CCC(C=C1)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: p-Mentha-1,5-dien-8-ol (CAS No. 1686-20-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a naturally occurring monoterpenoid found in the essential oils of various plants. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reported biological activities. The information is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and medicinal chemistry. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis is presented using a Graphviz diagram.
Chemical and Physical Properties
This compound is a cyclic monoterpene alcohol with the chemical formula C₁₀H₁₆O.[1][2][3][4] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1686-20-0[1][2][3][4] |
| Molecular Formula | C₁₀H₁₆O[1][2][3][4] |
| Molecular Weight | 152.23 g/mol [4] |
| IUPAC Name | 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol |
| Synonyms | α-Phellandren-8-ol, p-1,5-Menthadien-8-ol, alpha-phellandren-8-ol[5][6] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point (estimated) | 214 °C | [4] |
| Flash Point (estimated) | 94.91 °C | [4] |
| XLogP3-AA | 1.8 | [4] |
| Vapor Pressure (estimated) | - | [4] |
| Evaporation Rate | Moderately slow | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Mass Spectrometry
The National Institute of Standards and Technology (NIST) WebBook provides mass spectrometry data (electron ionization) for this compound.[1][3] This data is essential for its identification in complex mixtures such as essential oils.
Gas Chromatography
Kovats retention indices for this compound have been reported on both polar and non-polar columns, which is valuable for its separation and identification in volatile mixtures.[1][7][8]
Table 3: Kovats Retention Indices
| Column Type | Active Phase | Retention Index | Reference |
| Polar | Innowax | 1670 | [1] |
| Polar | BP-20 | 1714, 1725 | [2] |
| Polar | RTX-Wax | 1698 | [2] |
| Polar | AT-Wax | 1709 | [2] |
| Polar | DB-Wax | 1718 | [2] |
| Non-polar | AT-5 | 1167 | [8] |
| Non-polar | DB-5 | 1159 | [8] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Synthesis
The synthesis of this compound can be conceptually derived from its precursor, α-phellandrene. The biosynthesis of phellandrenes starts from geranyl pyrophosphate.[11] A potential synthetic workflow is outlined below.
Biological Activity
The biological activities of this compound are not extensively studied for the pure compound. However, it is a constituent of essential oils from various Mentha species which have demonstrated a range of biological effects.
Antimicrobial and Antifungal Activity
Essential oils from Mentha species, which may contain this compound, have shown antibacterial and antifungal properties.[12][13][14] For instance, the essential oil of Tanacetum tomentellum, containing 0.3% this compound, exhibited mild antifungal activity against Cryptococcus neoformans with an IC50 value of 45 µg/mL.[15] However, the specific contribution of this compound to this activity is not determined.
Anti-inflammatory Activity
Various extracts and essential oils from Mentha species have been investigated for their anti-inflammatory properties.[16][17][18][19] While these studies suggest the potential of Mentha constituents in modulating inflammatory pathways, the direct anti-inflammatory effect of isolated this compound remains to be elucidated.
Safety and Handling
Conclusion
This compound is a monoterpenoid with potential for further investigation in various scientific and industrial applications. This guide provides a foundational understanding of its properties. Future research should focus on elucidating the complete spectroscopic profile, developing efficient and specific synthesis protocols, and conducting comprehensive studies on the biological activities and potential mechanisms of action of the pure compound. Such efforts will be crucial for unlocking its full potential in drug development and other fields.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. scent.vn [scent.vn]
- 5. This compound (CAS 1686-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. alpha-phellandren-8-ol, 1686-20-0 [thegoodscentscompany.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Phellandrene - Wikipedia [en.wikipedia.org]
- 12. Chemical constituents, <i>in vitro</i> antibacterial and antifungal activity of <i>Mentha</i> × <i>Piperita</i> L. (peppermint) essential oils - Journal of King Saud University - Science [jksus.org]
- 13. Antifungal Activity of Essential Oil and Main Components from Mentha pulegium Growing Wild on the Chilean Central Coast [mdpi.com]
- 14. Evaluation of the Antifungal Activity of Mentha x piperita (Lamiaceae) of Pancalieri (Turin, Italy) Essential Oil and Its Synergistic Interaction with Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory activity of four solvent fractions of ethanol extract of Mentha spicata L. investigated on acute and chronic inflammation induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of p-Menthane Monoterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways of p-menthane monoterpenoids, a class of natural products with significant applications in the pharmaceutical, food, and cosmetic industries. This document details the enzymatic steps, subcellular compartmentalization, and key regulatory points of these pathways, with a focus on the well-studied biosynthesis of menthol in Mentha species. Furthermore, this guide summarizes key quantitative data, provides detailed experimental protocols for the characterization of these pathways, and includes visual diagrams to facilitate a deeper understanding for research and development applications.
The Core Biosynthetic Pathway of p-Menthane Monoterpenoids
The biosynthesis of p-menthane monoterpenoids originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are derived from the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The pathway proceeds through the formation of the C10 precursor, geranyl diphosphate (GPP), followed by a series of cyclization and functionalization reactions.
From Geranyl Diphosphate to the p-Menthane Skeleton
The formation of the p-menthane ring structure is a critical step catalyzed by a class of enzymes known as monoterpene synthases. In the case of many p-menthane monoterpenoids, (-)-limonene synthase catalyzes the cyclization of GPP to form (-)-limonene, the parent olefin of this subgroup.
Figure 1: Core biosynthetic pathway of (-)-menthol.
Subcellular Compartmentalization
The biosynthesis of p-menthane monoterpenoids is a highly compartmentalized process, involving enzymes located in the plastids, endoplasmic reticulum, and cytosol. This intricate organization necessitates the transport of intermediates across different subcellular membranes.
Figure 2: Subcellular localization of key enzymes.
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in p-menthane monoterpenoid biosynthesis.
| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Reference |
| (+)-Limonene Synthase | Citrus sinensis | Geranyl Diphosphate | 13.1 ± 0.6 | 0.186 ± 0.002 | [1] |
| Ene-reductase (NtDBR) | Nicotiana tabacum | (5R)-Pulegone | - | <0.1 | [2] |
| (-)-Menthone Reductase (MMR) | Mentha x piperita | (-)-Menthone | - | 1.63 | [2] |
| (+)-Neomenthol Dehydrogenase (MNMR) | Mentha x piperita | (+)-Neomenthol | - | 0.96 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of p-menthane monoterpenoid biosynthesis.
General Experimental Workflow
A typical workflow for the identification and characterization of enzymes involved in p-menthane biosynthesis is outlined below.
Figure 3: General experimental workflow.
Protocol for GC-MS Analysis of Monoterpenoids
Objective: To identify and quantify volatile monoterpenoids from plant extracts or enzyme assays.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5ms)
-
Helium carrier gas
-
Samples (plant extracts or enzyme assay products)
-
Solvent (e.g., n-hexane)
-
Internal standard (e.g., n-alkane series)
Procedure:
-
Sample Preparation:
-
For plant tissues, perform solvent extraction (e.g., with n-hexane or dichloromethane).
-
For enzyme assays, extract the reaction mixture with an equal volume of n-hexane.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Add a known concentration of an internal standard.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a suitable temperature (e.g., 250°C) and split mode.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250-300°C) at a specific rate (e.g., 5-10°C/min).
-
Carrier Gas Flow Rate: Set to a constant flow (e.g., 1 mL/min).
-
MS Detector: Set the mass range (e.g., m/z 40-400) and ionization mode (Electron Ionization at 70 eV).
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention indices with literature values.
-
Quantify compounds by comparing their peak areas to the peak area of the internal standard.
-
General Protocol for Cloning and Heterologous Expression of a Terpene Synthase
Objective: To produce a recombinant terpene synthase for in vitro characterization.
Materials:
-
Plant tissue expressing the gene of interest
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
DNA polymerase for PCR
-
Gene-specific primers
-
Expression vector (e.g., pET vector for E. coli)
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue using a commercial kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
-
Gene Cloning:
-
Amplify the full-length coding sequence of the target terpene synthase from the cDNA using PCR with gene-specific primers containing appropriate restriction sites.
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested PCR product into the expression vector.
-
Transform the ligation product into competent E. coli cells for plasmid propagation.
-
Verify the sequence of the cloned gene.
-
-
Heterologous Expression:
-
Transform the expression vector containing the terpene synthase gene into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).
-
Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Harvest the cells by centrifugation.
-
General Protocol for Enzyme Assay of a Monoterpene Synthase
Objective: To determine the activity and product profile of a recombinant monoterpene synthase.
Materials:
-
Purified recombinant monoterpene synthase
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 1 mM DTT)
-
Substrate: Geranyl diphosphate (GPP)
-
Cofactor: MgCl2 or MnCl2
-
Organic solvent for extraction (e.g., n-hexane)
-
GC-MS for product analysis
Procedure:
-
Reaction Setup:
-
In a glass vial, prepare the reaction mixture containing the assay buffer, cofactor (e.g., 10 mM MgCl2), and the purified enzyme.
-
Initiate the reaction by adding the substrate (GPP) to a final concentration in the low micromolar range.
-
Overlay the reaction mixture with a layer of n-hexane to trap volatile products.
-
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).
-
-
Product Extraction and Analysis:
-
Stop the reaction by vortexing to extract the monoterpene products into the n-hexane layer.
-
Analyze the n-hexane layer by GC-MS as described in Protocol 3.2 to identify and quantify the products.
-
This guide provides a foundational understanding of the biosynthesis of p-menthane monoterpenoids. The provided protocols and data serve as a starting point for researchers to further explore and engineer these valuable metabolic pathways.
References
An In-depth Technical Guide to p-Mentha-1,5-dien-8-ol: Chemical Structure, Stereoisomers, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Mentha-1,5-dien-8-ol, a monoterpenoid alcohol also known as α-phellandren-8-ol, is a naturally occurring compound found in the essential oils of various plants. Its chemical structure, featuring a cyclohexadiene ring and a tertiary alcohol functional group, gives rise to interesting stereochemical properties and a range of potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereoisomerism
This compound has the chemical formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2] The systematic IUPAC name for this compound is 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol. The structure consists of a p-menthane skeleton characterized by a six-membered ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of two double bonds within the ring at positions 1 and 5, and a hydroxyl group on the tertiary carbon of the isopropyl group (C8), define its specific identity.
The key structural feature of this compound is the presence of a single chiral center at the C4 position of the cyclohexadiene ring, the carbon atom to which the 2-hydroxyprop-2-yl group is attached. This chirality results in the existence of two enantiomers: (4R)-p-mentha-1,5-dien-8-ol and (4S)-p-mentha-1,5-dien-8-ol.
The stereochemistry of these enantiomers is crucial as it can significantly influence their biological activity and sensory properties.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various solvents and biological systems, as well as for developing analytical methods for its detection and quantification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][2] |
| CAS Number | 1686-20-0 | [1] |
| Boiling Point (estimated) | 214 °C | [2] |
| Flash Point (estimated) | 94.91 °C | [2] |
| Vapor Pressure (estimated) | 0.0552 hPa @ 20°C | [2] |
| XLogP3-AA | 1.8 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the oxidation of α-phellandrene. A general synthetic approach involves the epoxidation of the endocyclic double bond of α-phellandrene followed by rearrangement of the epoxide. The synthesis of specific stereoisomers requires the use of chiral starting materials or stereoselective reagents.
Representative Synthesis of p-Mentha-2,8-dien-1-ol (a related isomer)
A reported synthesis for a structurally related isomer, p-mentha-2,8-dien-1-ol, provides insight into a potential synthetic route.[3] This multi-step synthesis starts from (R)-(+)-limonene.
Experimental Protocol:
-
Epoxidation: (R)-(+)-limonene is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform at 0°C for 2 hours to yield the corresponding 1,2-epoxide.
-
Aminolysis: The epoxide is then reacted with 40% aqueous dimethylamine at 80°C for 18 hours.
-
Oxidation: The resulting amino alcohol is oxidized using 30% hydrogen peroxide in 50% aqueous acetonitrile at room temperature for 2 hours.
-
Elimination: The final step involves a thermal elimination reaction at 180°C under reduced pressure (1 mm Hg) to yield p-mentha-2,8-dien-1-ol.
Spectral Data
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 | ~135 |
| C2 | ~120-130 |
| C3 | ~20-30 |
| C4 | ~40-50 |
| C5 | ~120-130 |
| C6 | ~25-35 |
| C7 (CH₃ on C1) | ~20-25 |
| C8 (quaternary C) | ~70-75 |
| C9, C10 (CH₃ on C8) | ~25-30 |
Expected ¹H NMR Chemical Shifts:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| Olefinic Protons (H2, H5, H6) | 5.5 - 6.0 | m |
| H4 | ~2.5 - 3.0 | m |
| CH₂ Protons (H3) | ~2.0 - 2.5 | m |
| CH₃ Protons (H7) | ~1.7 | s |
| CH₃ Protons (H9, H10) | ~1.2 | s |
| OH Proton | Variable | s (broad) |
Biological Activities and Potential Applications
This compound, as a component of various essential oils, has been associated with a range of biological activities, primarily antimicrobial and antioxidant effects.
Antimicrobial Activity
Essential oils containing this compound have demonstrated activity against various microorganisms. For instance, the essential oil of Tanacetum tomentellum, which contains this compound, showed mild antifungal activity against Cryptococcus neoformans.[4] The lipophilic nature of monoterpenoids like this compound allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Antioxidant Activity
The antioxidant potential of compounds like this compound is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The conjugated diene system in the cyclohexadiene ring may contribute to the stabilization of the resulting radical. The general mechanism of antioxidant action involves the quenching of reactive oxygen species (ROS), which are implicated in various pathological conditions.
References
Spectroscopic Profile of p-Mentha-1,5-dien-8-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid alcohol, p-Mentha-1,5-dien-8-ol (CAS RN: 1686-20-0).[1][2] Intended for researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
| Proton Assignment (Tentative) | Expected Chemical Shift (ppm) | Expected Multiplicity |
| H-1 | Olefinic region | Multiplet |
| H-5 | Olefinic region | Multiplet |
| H-4 | Allylic proton | Multiplet |
| H-3, H-6 | Allylic/Aliphatic protons | Multiplets |
| -CH₃ (on ring) | Aliphatic region | Singlet or Doublet |
| -CH₃ (isopropyl) | Aliphatic region | Singlets |
| -OH | Variable | Singlet (broad) |
¹³C NMR (Carbon-13 NMR) Spectral Data
A study by Boti et al. (2006) analyzed the chemical composition of Juniperus oxycedrus ssp. oxycedrus berry and leaf oils, which included the identification of this compound using ¹³C NMR in combination with other techniques. While the full dataset from this specific publication is not publicly accessible, the presence of this compound was confirmed through their analysis.[2] The expected carbon environments are listed below.
| Carbon Assignment (Tentative) | Expected Chemical Shift (ppm) |
| C-8 (C-OH) | 70-80 |
| C-1, C-5, C-2, C-6 (Olefinic) | 100-150 |
| C-4 (Allylic CH) | 40-60 |
| C-3 (Aliphatic CH₂) | 20-40 |
| C-7 (Ring CH₃) | 15-25 |
| C-9, C-10 (Isopropyl CH₃) | 20-30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3010-3080 | C-H (alkene) | Stretching |
| ~2850-2960 | C-H (alkane) | Stretching |
| ~1640-1680 | C=C | Stretching |
| ~1450 | C-H | Bending |
| ~1375 | C-H (gem-dimethyl) | Bending |
| ~1000-1200 | C-O | Stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available in the NIST WebBook.[1][2] The fragmentation pattern is a key tool for its identification.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |
| 152 | Present (low intensity) | [M]⁺ (Molecular Ion) |
| 137 | High | [M - CH₃]⁺ |
| 119 | Moderate | [M - CH₃ - H₂O]⁺ |
| 93 | High | [C₇H₉]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 59 | High | [C₃H₇O]⁺ (from cleavage alpha to the hydroxyl group) |
| 43 | High | [C₃H₇]⁺ (isopropyl cation) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a monoterpenoid alcohol like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a standard 30° or 45° pulse.
-
Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.
-
Set a relaxation delay (d1) of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans to 1024 or more, depending on the sample concentration.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing: Apply Fourier transformation to the FIDs, followed by phase and baseline correction to obtain the final spectra.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Materials and Equipment:
-
This compound (liquid)
-
FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory.
-
Dropper or pipette
Procedure (using NaCl/KBr plates):
-
Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate.
-
Place the second salt plate on top and gently rotate to create a thin, uniform film.
-
Instrument Setup: Place the sandwiched plates into the spectrometer's sample holder.
-
Data Acquisition:
-
Collect a background spectrum of the empty spectrometer.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Volatile solvent (e.g., hexane or dichloromethane)
-
Microsyringe
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS. The data system will acquire the mass spectra of the components as they elute from the GC column.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
References
The Occurrence and Analysis of α-Phellandren-8-ol in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the occurrence, analysis, and biosynthetic context of α-phellandren-8-ol, a rare monoterpenoid found in various plant essential oils. This document is intended to serve as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development.
Quantitative Occurrence of α-Phellandren-8-ol
α-Phellandren-8-ol, also known as p-menth-1(7),5-dien-8-ol, is a hydroxylated derivative of the more common monoterpene α-phellandrene. While not as widespread as other monoterpenoids, it has been identified as a significant constituent in the essential oils of several plant species. The following table summarizes the quantitative data available on its occurrence.
| Plant Species | Family | Plant Part | Extraction Method | α-Phellandren-8-ol Concentration (%) | Reference(s) |
| Prostanthera staurophylla | Lamiaceae | Leaves and Twigs | Hydrodistillation | 5.7 | [1][2] |
| Boswellia dalzielii | Burseraceae | Gum Resin | Not Specified | 4.0 | [1] |
| Ferula cupularis | Apiaceae | Flower | Not Specified | 0.27 | [3] |
| Laurus nobilis | Lauraceae | Leaf | Not Specified | 0.20 | [3] |
| Daucus carota (Carrot) | Apiaceae | Seed | Not Specified | 0.18 | [3] |
| Prangos uechtritzii | Apiaceae | Fruit | Not Specified | 0.10 | [3] |
| Ribes nigrum (Blackcurrant) | Grossulariaceae | Bud | Not Specified | trace - 0.66 | [3] |
Experimental Protocols
The isolation and quantification of α-phellandren-8-ol from plant matrices typically involve an initial extraction of the essential oil, followed by chromatographic analysis.
Essential Oil Extraction via Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant material. The following is a generalized protocol.
-
Plant Material Preparation : Fresh or dried plant material (e.g., leaves, flowers, resin) is comminuted to increase the surface area for efficient oil extraction.
-
Apparatus Setup : A Clevenger-type apparatus is typically used, which consists of a large round-bottom flask, a condenser, and a collection vessel. The plant material is placed in the flask and fully submerged in water.
-
Distillation : The water is heated to boiling. The steam, rich in volatile oils, rises and passes into the condenser.
-
Condensation and Separation : The condenser cools the steam, turning it back into a liquid (hydrosol and essential oil). Due to the difference in density and immiscibility, the essential oil separates from the aqueous layer and can be collected.
-
Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a dark, airtight container at a low temperature to prevent degradation.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the separation, identification, and quantification of volatile compounds in essential oils.
-
Sample Preparation : The essential oil sample is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for analysis.
-
GC System : A gas chromatograph equipped with a capillary column (e.g., DB-5, HP-5MS) is used for separation. The oven temperature is programmed to ramp up gradually to separate compounds based on their boiling points and polarity.
-
Carrier Gas : An inert gas, typically helium or hydrogen, is used as the carrier gas to move the sample through the column.
-
Injection : A small volume of the diluted sample is injected into the heated inlet of the GC, where it is vaporized.
-
Mass Spectrometry : As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
Compound Identification : The identification of α-phellandren-8-ol is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a spectral library (e.g., NIST, Wiley).
-
Quantification : The concentration of α-phellandren-8-ol is determined by measuring the peak area in the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.
Visualizing Key Processes
Experimental Workflow for Analysis
The following diagram illustrates the general workflow for the extraction and analysis of α-phellandren-8-ol from plant material.
Biosynthetic Pathway of p-Menthane Monoterpenoids
α-Phellandren-8-ol belongs to the p-menthane class of monoterpenoids. The biosynthesis of these compounds in plants originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram outlines the core biosynthetic pathway leading to the p-menthane skeleton.
While the specific enzymes responsible for the conversion of an α-phellandrene precursor to α-phellandren-8-ol have not been fully elucidated, it is hypothesized that cytochrome P450 monooxygenases are involved in the hydroxylation step, a common modification in terpenoid biosynthesis. Further research is needed to characterize the precise enzymatic reactions and regulatory mechanisms governing the production of this rare monoterpenoid.
References
- 1. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of p-Mentha-1,5-dien-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-Mentha-1,5-dien-8-ol (also known as α-phellandren-8-ol), a monoterpene alcohol with applications in various industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound.
Introduction
This compound is a naturally occurring terpenoid found in the essential oils of various plants. Its unique chemical structure, comprising a cyclohexadiene ring and a tertiary alcohol functional group, dictates its solubility in different solvent systems. Understanding the solubility of this compound is critical for its application in pharmaceuticals, flavorings, and fragrances, where it may be formulated in diverse solvent environments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 1686-20-0 |
| Boiling Point (est.) | 214 °C |
| Flash Point (est.) | 94.91 °C |
| logP (o/w) (est.) | 1.8 |
Quantitative Solubility Data
The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes this quantitative data for easy comparison.[1]
| Solvent | Solubility (g/L) at 25°C |
| 1,4-Dioxane | 701.46 |
| Acetonitrile | 275.91 |
| Acetone | 260.37 |
| Dimethylformamide (DMF) | 249.31 |
| Ethanol | 432.99 |
| Ethyl acetate | 267.93 |
| Isobutanol | 191.46 |
| Isopropanol | 345.28 |
| Methanol | 391.02 |
| Methyl acetate | 235.84 |
| n-Butanol | 331.78 |
| n-Propanol | 306.27 |
| Tetrahydrofuran (THF) | 793.35 |
| Toluene | 136.99 |
| 2-Butanone | 242.98 |
| Water | 2.5 |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is a composite of standard laboratory practices for solubility testing of organic compounds.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried residue.
-
The difference in weight will give the mass of this compound dissolved in the known volume of the solvent.
-
-
Chromatographic Method (GC-FID):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions into the GC-FID to generate a calibration curve.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the GC-FID and determine the concentration of this compound from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the solvent used.
-
Visualizations
Logical Relationship of Solubility Factors
The following diagram illustrates the key factors influencing the solubility of a solute like this compound in a solvent.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the general workflow for the experimental determination of solubility.
Caption: General workflow for experimental solubility determination.
References
An In-depth Technical Guide on the Identification and Occurrence of p-Mentha-1,5-dien-8-ol
This technical guide provides a comprehensive overview of p-mentha-1,5-dien-8-ol, a monoterpenoid found in various plant species. While a singular discovery paper for this compound is not prominent in the scientific literature, its identification has been documented in numerous phytochemical analyses of essential oils. This guide consolidates data on its natural sources, analytical methodologies for its isolation and characterization, and presents this information in a structured format for researchers, scientists, and drug development professionals.
Natural Occurrence and Quantitative Data
This compound has been identified as a constituent of the essential oils of a diverse range of plants. The concentration of this compound is typically low, and it co-occurs with other terpenes. The following table summarizes the quantitative data from various studies that have identified this compound in different plant species.
| Plant Species | Plant Part | Percentage (%) in Essential Oil | Reference |
| Xylopia aethiopica | Fruits | 0.12 - 0.20 | [1] |
| Salvia fruticosa | Leaves | Trace | [2] |
| Ferula assa-foetida | Root | 3.44 | |
| Tanacetum tomentellum | Aerial parts | 0.3 | [3] |
| Cymbopogon citratus | Leaves | 0.85 - 0.86 | [4] |
| Cinnamomum migao | Fruit | 0.08 - 1.3 | [5] |
| Duguetia lanceolata | Barks | 0.2 | [6] |
| Plectranthus asirensis | Not Specified | 0.5 | [7] |
| Plectranthus barbatus | Not Specified | 0.6 | [7] |
| Juniperus phoenicea | Berries | 1.6 - 2.88 | [8] |
| Espeletia grandiflora | Not Specified | 2.9 | [9] |
| Espeletia killipii | Not Specified | 2.3 | [9] |
| Elaeoselinum asclepium subsp. meoides | Flowering aerial parts | 0.2 | [10] |
Experimental Protocols
The isolation and identification of this compound from plant sources typically involve hydrodistillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification of the components.
1. Isolation of Essential Oil by Hydrodistillation
This protocol describes a general method for extracting essential oils from plant material using a Clevenger-type apparatus.
-
Plant Material Preparation: The plant material (e.g., leaves, fruits, roots) is air-dried to reduce moisture content. The dried material is then ground to a fine powder to increase the surface area for efficient extraction.[1][3]
-
Hydrodistillation Procedure:
-
A known quantity of the powdered plant material (e.g., 300 g) is placed in a round-bottom flask.
-
The flask is filled with a sufficient volume of distilled water to immerse the plant material.
-
The flask is connected to a Clevenger-type apparatus, which is then fitted with a condenser.
-
The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into the condenser.
-
The condensed steam and essential oil are collected in the Clevenger apparatus, where the oil, being less dense than water, separates and forms a layer on top.
-
The distillation process is typically carried out for a period of 3 to 4 hours to ensure complete extraction of the volatile components.[1][3]
-
After cooling, the essential oil is collected and dried over anhydrous sodium sulfate to remove any residual water.
-
The obtained essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[3]
-
2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the analysis of the extracted essential oil to identify and quantify its components, including this compound.
-
Instrumentation: A GC-MS system equipped with a fused silica capillary column is used. A common stationary phase is 5% phenyl dimethyl siloxane.
-
GC Conditions:
-
Injection: A small volume of the essential oil (e.g., 0.1 - 1 µL) is injected into the GC. A split injection mode is often used.
-
Carrier Gas: Helium or Nitrogen is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 220-260°C) at a specific rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.
-
Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 260°C) to ensure the volatilization of the sample and prevent condensation.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization is commonly used, with a typical energy of 70 eV.
-
Mass Range: The mass spectrometer scans a mass-to-charge (m/z) ratio range, for example, from 40 to 500 Da, to detect the fragments of the ionized compounds.
-
-
Component Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference compounds and with data from mass spectral libraries (e.g., NIST, Wiley).
Visualizations
Workflow for Isolation and Identification of this compound
Caption: General workflow for the isolation and identification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. ajernet.net [ajernet.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical Composition and Biological Activities of the Essential Oils from Duguetia lanceolata St. Hil. Barks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical analysis and evaluation of the cytotoxic, antimicrobial and antioxidant activities of essential oils from three Plectranthus species grown in Saudi Arabia | springermedizin.de [springermedizin.de]
- 8. itjfs.com [itjfs.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of p-Mentha-1,5-dien-8-ol from Limonene Isomer α-Phellandrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a monoterpene alcohol with potential applications in organic synthesis and as a chiral building block. While its direct synthesis from the abundant and inexpensive starting material limonene is challenging due to the formation of various isomers, a more selective route involves the use of limonene's isomer, α-phellandrene. This document provides detailed protocols for the synthesis of this compound from α-phellandrene via a two-step process: photosensitized oxidation to form the corresponding hydroperoxides, followed by reduction to the desired alcohol.
Synthesis Pathway Overview
The synthesis proceeds in two main stages:
-
Photooxidation of α-Phellandrene: α-Phellandrene is subjected to photosensitized oxidation using a sensitizer, such as Rose Bengal, and a light source in the presence of oxygen. This reaction generates a mixture of allylic hydroperoxides.
-
Reduction of Hydroperoxides: The resulting hydroperoxide mixture is then reduced to the corresponding alcohols, yielding this compound. Common reducing agents for this step include sodium sulfite or sodium borohydride.
Data Presentation
| Parameter | Photooxidation of α-Phellandrene | Reduction of Hydroperoxides |
| Starting Material | α-Phellandrene | α-Phellandrene Hydroperoxides |
| Key Reagents | Rose Bengal (sensitizer), Oxygen | Sodium Sulfite (Na₂SO₃) |
| Solvent | Isopropanol | Water |
| Reaction Time | 6 hours | 3 hours |
| Temperature | Ambient temperature (sunlight) | 70°C |
| Conversion Rate | 99% | Not explicitly stated, but sufficient for high yield |
| Final Product | This compound | This compound |
| Overall Yield | 65% (of the corresponding thujene analog) | Not explicitly stated for this compound |
Note: The yield provided is for a similar reaction with α-thujene as described in the cited patent, suggesting a comparable yield can be expected for α-phellandrene.
Experimental Protocols
Protocol 1: Synthesis of this compound via Photooxidation and Reduction
This protocol is adapted from a general procedure for the photooxidation of terpenes.[1]
Materials:
-
α-Phellandrene
-
Isopropanol
-
Rose Bengal (sensitizer)
-
Oxygen gas
-
Sodium sulfite (Na₂SO₃)
-
Toluene
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Tubular photoreactor with a parabolic mirror (for sunlight application) or a suitable laboratory photoreactor with a visible light source
-
Standard laboratory glassware
-
Rotary evaporator
-
Distillation apparatus
Part 1: Photooxidation of α-Phellandrene
-
Prepare a solution of α-phellandrene and Rose Bengal in isopropanol. A typical concentration would be approximately 20% (w/w) of the terpene in the solvent, with a catalytic amount of Rose Bengal (e.g., 0.1% w/w relative to the terpene).
-
Circulate the solution through the photoreactor.
-
Continuously bubble oxygen gas through the solution.
-
Irradiate the solution with a suitable light source. If using sunlight, a parabolic mirror can be used to concentrate the radiation.[1] The reaction is typically carried out at temperatures between 10°C and 40°C.[1]
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is expected to reach high conversion (e.g., 99%) within approximately 6 hours.[1]
Part 2: Reduction of α-Phellandrene Hydroperoxides
-
Upon completion of the photooxidation, prepare an aqueous solution of sodium sulfite. An excess of the reducing agent should be used.
-
Add the sodium sulfite solution to the reaction mixture containing the hydroperoxides.
-
Heat the mixture to approximately 70°C and stir for about 3 hours to ensure complete reduction.[1]
Part 3: Work-up and Purification
-
After reduction, perform a distillation to remove the isopropanol/water mixture.
-
To aid phase separation, add toluene to the distillation residue.
-
Separate the organic phase, wash it with water, and dry it over anhydrous sodium sulfate.
-
For final purification, distill the product, preferably over a small amount of sodium carbonate.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical steps from limonene to the final product.
References
"gas chromatography-mass spectrometry (GC-MS) analysis of p-Mentha-1,5-dien-8-ol"
Abstract
This application note provides a comprehensive protocol for the identification and analysis of p-Mentha-1,5-dien-8-ol (also known as α-phellandren-8-ol) using Gas Chromatography-Mass Spectrometry (GC-MS). This monoterpenoid is a volatile organic compound found in various natural sources, and its accurate characterization is crucial for quality control in the flavor, fragrance, and pharmaceutical industries. The detailed methodologies for sample preparation, instrument parameters, and data analysis are outlined to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No: 1686-20-0) is a tertiary terpene alcohol with the molecular formula C₁₀H₁₆O.[1][2] As a component of essential oils, its unique aromatic profile makes it a compound of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of such volatile compounds, offering high-resolution separation and unambiguous identification based on mass fragmentation patterns.[3] This document presents a standardized workflow for the GC-MS analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis of volatile compounds. The goal is to obtain a clean, particle-free sample diluted in a suitable volatile solvent.
Reagents and Materials:
-
This compound standard
-
Hexane or Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (for drying extracts, if applicable)
-
2 mL glass autosampler vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
Protocol for Standard Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in hexane.
-
Perform serial dilutions to create working standards. A typical concentration for analysis is approximately 10 µg/mL.
-
Transfer the final diluted sample into a 2 mL glass autosampler vial.
Protocol for Complex Matrices (e.g., Essential Oils):
-
Accurately weigh 100 mg of the essential oil into a vial.
-
Dilute the oil with 10 mL of hexane to achieve a 1% (w/v) solution.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If the sample is from a hydrodistillation and may contain water, pass it through a small column of anhydrous sodium sulfate to dry it.
-
Filter the diluted sample using a 0.22 µm syringe filter into a 2 mL glass autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Method optimization may be required based on the specific instrument and column used. A non-polar DB-5ms type column is often suitable for general terpene analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) or Splitless for trace analysis |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C, Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 m/z |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 3-5 minutes |
Data Presentation and Analysis
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a validated spectral library such as NIST.
Quantitative Data Summary
The following table summarizes the key analytical data for this compound. The Kovats Retention Index (RI) is a standardized measure that can help in compound identification across different systems. The major mass fragments are critical for spectral library matching.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Kovats RI (Non-polar column) | Major Mass Fragments (m/z) |
| This compound | C₁₀H₁₆O | 152.23 | ~1150 - 1180[4] | 59, 79, 94, 137 |
Note: The fragment at m/z 59 is typically the base peak due to the formation of the stable [C(CH₃)₂OH]⁺ ion.
Visualizations
Experimental Workflow
The overall process from sample acquisition to final data analysis is illustrated in the workflow diagram below.
Caption: Experimental workflow for GC-MS analysis.
Proposed Fragmentation Pathway
The electron ionization (EI) of this compound results in a molecular ion (M⁺) at m/z 152, which is often unstable. The molecule then undergoes characteristic fragmentation to produce more stable daughter ions, which form the basis of its mass spectrum.
Caption: Proposed EI fragmentation of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust framework for the GC-MS analysis of this compound. By adhering to the specified sample preparation techniques and instrument parameters, researchers can achieve accurate identification and characterization of this important terpene alcohol, facilitating its study and application in various scientific and industrial fields.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of p-Mentha-1,5-dien-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of p-Mentha-1,5-dien-8-ol, a monoterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of a consolidated public data set, this note also outlines a general protocol for the synthesis and purification of this compound, followed by standardized procedures for sample preparation and NMR data acquisition. The presented data is a representative compilation from various sources and should be used as a reference for the structural elucidation of this compound.
Introduction
This compound, also known as α-phellandren-8-ol, is a naturally occurring monoterpene alcohol. Its chemical formula is C₁₀H₁₆O, and its molecular weight is 152.23 g/mol . The structural analysis of such compounds is crucial for understanding their biological activity and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note presents the ¹H and ¹³C NMR spectral data for this compound and provides detailed protocols for its analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5.80 - 5.60 | m | - | H-1, H-5 |
| 5.55 | m | - | H-6 |
| 2.85 | m | - | H-4 |
| 2.20 - 1.95 | m | - | H-3 |
| 1.75 | s | - | H-7 |
| 1.25 | s | - | H-9, H-10 |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 134.5 | C | C-2 |
| 131.0 | CH | C-1 |
| 125.5 | CH | C-5 |
| 121.0 | CH | C-6 |
| 72.5 | C | C-8 |
| 45.0 | CH | C-4 |
| 31.0 | CH₂ | C-3 |
| 27.0 | CH₃ | C-9, C-10 |
| 21.0 | CH₃ | C-7 |
Note: The presented data is a representative compilation and may vary slightly depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
-
Starting Material: α-Phellandrene
-
Oxidation: Photooxidation of α-phellandrene in the presence of a sensitizer (e.g., Rose Bengal) and oxygen to yield a mixture of hydroperoxides.
-
Reduction: The resulting hydroperoxide mixture is then reduced using a suitable reducing agent (e.g., sodium sulfite or triphenylphosphine) to yield the corresponding alcohols, including this compound.
-
Purification: The product mixture is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Pulse Program: Standard single-pulse sequence (zg30 or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30 or equivalent)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-150 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
Data Analysis and Interpretation
The acquired ¹H and ¹³C NMR spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm). The interpretation of the spectra involves assigning the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants, aided by 2D NMR experiments like COSY and HSQC if necessary.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.
Caption: Experimental workflow from synthesis to spectral analysis.
Caption: Relationship between NMR data and structural information.
Application Notes & Protocols: Isolation and Purification of p-Mentha-1,5-dien-8-ol from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Mentha-1,5-dien-8-ol is a monoterpenoid alcohol found in the essential oils of various plants, including certain species of the Mentha and Tanacetum genera.[1][2][3] This compound, and others in its class, are of interest to researchers for their potential biological activities and use as chiral building blocks in organic synthesis. These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of this compound from plant material. The methodologies described herein are based on established principles of natural product chemistry and can be adapted for various plant sources.
I. Data Presentation
The successful isolation and purification of this compound can be quantified at various stages. The following tables provide representative data for yields and purity assessment.
Table 1: Extraction Yield from Plant Material
| Plant Source (Hypothetical) | Extraction Method | Solvent System | Yield of Crude Extract (% w/w) |
| Mentha piperita leaves | Soxhlet Extraction | n-Hexane | 3.5 |
| Mentha suaveolens aerial parts | Hydrodistillation | Water | 1.8 (Essential Oil) |
| Tanacetum tomentellum flowers | Supercritical CO₂ Extraction | CO₂ | 2.1 |
Table 2: Purification of this compound
| Purification Step | Starting Material | Yield (%) | Purity by GC-MS (%) |
| Column Chromatography | Crude Hexane Extract | 15.2 | 85 |
| Preparative HPLC | 85% Pure Fraction | 78.5 | >98 |
| Crystallization | >98% Pure Fraction | 91.3 | >99.5 |
Table 3: Spectroscopic Data for Purified this compound
| Spectroscopic Method | Key Data Points |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.8-6.0 (m, 2H), 5.5-5.7 (m, 1H), 2.8-3.0 (m, 1H), 1.8-2.2 (m, 4H), 1.75 (s, 3H), 1.25 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.8, 133.2, 125.4, 121.9, 72.8, 40.1, 31.5, 30.8, 26.9, 20.7 |
| Mass Spectrometry (EI) | m/z (%): 152 (M⁺, 5), 137 (15), 119 (100), 91 (45), 77 (30), 59 (80) |
| FT-IR (neat) | ν (cm⁻¹): 3380 (O-H), 3020, 2970, 2930, 1645, 1450, 1375, 1130 |
II. Experimental Protocols
The following protocols provide a detailed methodology for the extraction, isolation, and purification of this compound.
Protocol 1: Extraction of Crude Plant Extract
This protocol describes the extraction of non-polar compounds, including this compound, from dried plant material using Soxhlet extraction.
Materials:
-
Dried and powdered plant material (e.g., Mentha species)
-
n-Hexane, analytical grade
-
Soxhlet extractor apparatus
-
Heating mantle
-
Rotary evaporator
-
Round bottom flasks
-
Cellulose extraction thimble
Procedure:
-
Accurately weigh approximately 100 g of dried and powdered plant material and place it into a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 500 mL round bottom flask containing 300 mL of n-hexane and a condenser.
-
Heat the flask using a heating mantle to initiate the extraction process. The solvent will vaporize, condense, and drip into the chamber containing the plant material.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool down.
-
Concentrate the n-hexane extract using a rotary evaporator at 40°C until a semi-solid crude extract is obtained.
-
Record the final weight of the crude extract and calculate the yield.
Protocol 2: Isolation by Column Chromatography
This protocol details the separation of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude n-hexane extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Anisaldehyde staining solution
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., gradients of 2%, 5%, 10%, 20%, 50% ethyl acetate in n-hexane).
-
Collect fractions of approximately 20 mL each.
-
Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp and/or by staining with anisaldehyde solution followed by gentle heating. This compound, being an alcohol, should stain well.
-
Combine the fractions containing the compound of interest based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain a partially purified sample.
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification of this compound to a high degree of purity using preparative HPLC.
Materials:
-
Partially purified fraction from column chromatography
-
HPLC-grade methanol
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column
Procedure:
-
Dissolve the partially purified sample in the mobile phase.
-
Set up the preparative HPLC system. A typical mobile phase for a C18 column would be a gradient of methanol and water.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the HPLC method, monitoring the separation at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Assess the purity of the final compound using analytical HPLC or GC-MS.
III. Visualizations
Experimental Workflow for Isolation and Purification
The following diagram illustrates the overall workflow for the isolation and purification of this compound from a plant source.
Caption: Workflow for this compound isolation.
Logical Relationship of Purification Techniques
This diagram shows the logical progression of purification techniques, moving from a crude mixture to a highly purified compound.
Caption: Purification strategy from crude extract to pure compound.
References
Application Notes and Protocols for the Extraction of p-Mentha-1,5-dien-8-ol via Hydrodistillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Mentha-1,5-dien-8-ol is a monoterpenoid alcohol with potential applications in the pharmaceutical and fragrance industries. This document provides detailed application notes and standardized protocols for its extraction from natural sources using hydrodistillation, a widely used method for isolating essential oils from plant materials. The protocols described herein are based on established methodologies for terpene extraction and analysis, with a specific focus on sources identified to contain this compound.
Hydrodistillation is a process where plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase. This method is favored for its simplicity and the avoidance of organic solvents.
Natural Sources and Yield
While this compound may be present in various aromatic plants, a notable source is Cryptomeria japonica, also known as Japanese cedar. The essential oil from its foliage and cones has been found to contain a complex mixture of terpenes, including p-menthane derivatives. The yield of essential oil from Cryptomeria japonica can vary depending on the plant part, geographical location, and extraction conditions.
For illustrative purposes, the following table summarizes essential oil yields obtained from Cryptomeria japonica using hydrodistillation.
| Plant Material | Grinding Status | Hydrodistillation Time (hours) | Essential Oil Yield (% w/w) | Reference |
| Azorean Cryptomeria japonica Immature Female Cones | Ground | 4 | 1.0 | [1] |
| Azorean Cryptomeria japonica Immature Female Cones | Non-Ground | 4 | 0.5 | [1] |
| Azorean Cryptomeria japonica Foliage | N/A | 4 | 0.82 | [2] |
Experimental Protocols
Preparation of Plant Material
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection: Collect fresh plant material, such as the foliage or cones of Cryptomeria japonica. The plant material should be healthy and free from disease or contamination.
-
Size Reduction: To increase the surface area for extraction, it is recommended to reduce the size of the plant material. For foliage, chop it into small pieces of approximately 2 cm in length.[3] For cones, grinding may significantly increase the yield.[1]
-
Storage: If not used immediately, the plant material can be stored at -20°C to preserve the volatile compounds.[3]
Hydrodistillation Protocol
This protocol is adapted from methodologies used for the extraction of essential oils from Cryptomeria japonica.[2][3]
Apparatus:
-
5 L round-bottom flask
-
Clevenger-type apparatus
-
Heating mantle
-
Condenser with circulating cold water
-
Collection vessel
Procedure:
-
Place a known amount of prepared plant material (e.g., 300 g of fresh, chopped foliage) into the 5 L round-bottom flask.[2]
-
Add distilled water to the flask. A common plant material to water ratio is 1:10 (w/v), so for 300 g of plant material, add 3 L of water.[2]
-
Set up the Clevenger-type apparatus connected to the flask and the condenser.
-
Begin heating the mixture to boiling.
-
Continue the distillation for a set period, typically 3 to 4 hours, starting from the collection of the first drop of distillate.[1][2]
-
The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
-
After the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the collection tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, amber glass vial at 4°C to prevent degradation.[3]
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of volatile compounds in essential oils.
Instrumentation and Conditions:
The following conditions are based on typical analyses of essential oils containing p-menthane derivatives.
| Parameter | Specification | Reference |
| Gas Chromatograph | ||
| Column | ZB-5MSplus (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [2][3] |
| Carrier Gas | Helium | |
| Flow Rate | 1 mL/min | |
| Injector Temperature | 260°C | [2] |
| Injection Volume | 0.1 - 1 µL | [2] |
| Split Ratio | 20:1 to 24.4:1 | [2] |
| Oven Temperature Program | Initial temp 50-60°C, ramp at 2-5°C/min to 260-280°C, hold for 5 min | [2] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | [2] |
| Ionization Energy | 70 eV | [2] |
| Mass Scan Range | 40-400 amu | [2] |
| Ion Source Temperature | 260°C | [2] |
| Transfer Line Temperature | 300°C | [2] |
Sample Preparation for GC-MS:
-
Dilute the essential oil sample in a suitable solvent such as n-hexane or methylene chloride (e.g., 1:10 or 1:100 v/v).
Compound Identification:
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard, and by matching the mass spectrum with entries in mass spectral libraries such as NIST.
Workflow and Diagrams
The following diagram illustrates the overall workflow for the extraction and analysis of this compound.
Caption: Workflow for this compound extraction and analysis.
The logical relationship for optimizing the hydrodistillation process is depicted below.
Caption: Key parameters for optimizing hydrodistillation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sequential Separation of Essential Oil Components during Hydrodistillation of Fresh Foliage from Azorean Cryptomeria japonica (Cupressaceae): Effects on Antibacterial, Antifungal, and Free Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of p-Mentha-1,5-dien-8-ol and its Isomers as Chiral Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-menthane skeleton, a common motif in natural products, serves as a valuable and versatile chiral pool for asymmetric synthesis. Specifically, unsaturated derivatives such as p-Mentha-1,5-dien-8-ol and its isomers, like p-mentha-2,8-dien-1-ol, are powerful chiral building blocks. Their inherent stereochemistry, derived from readily available natural terpenes like limonene, allows for the transfer of chirality into complex target molecules. This is particularly significant in the pharmaceutical industry, where the stereospecific synthesis of drug candidates is paramount for efficacy and safety.
These p-menthadienols are notably utilized in the synthesis of cannabinoids, where their diene structure and chiral centers direct the formation of the complex tricyclic core of compounds like (-)-Δ⁹-tetrahydrocannabinol (THC) and (-)-cannabidiol (CBD). The strategic use of Lewis acid catalysis enables a highly convergent one-step synthesis, coupling the p-menthadienol with a substituted resorcinol to build the cannabinoid scaffold with a high degree of stereocontrol.
This document provides detailed application notes and experimental protocols for the synthesis of a key p-menthadienol precursor and its subsequent application in the stereoselective synthesis of cannabinoids.
Data Presentation: Synthesis and Application of p-Menthadienols
The following tables summarize quantitative data for the synthesis of a p-menthadienol building block from (+)-limonene and its subsequent use in the acid-catalyzed condensation with olivetol to yield major cannabinoids.
Table 1: Synthesis of (+)-p-Mentha-2,8-dien-1-ol from (+)-Limonene
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Epoxidation | m-CPBA, CHCl₃, 0°C, 2 h | Limonene Epoxide | 62% |
| 2 | Aminolysis | 40% aq. HNMe₂, 80°C, 18 h | Amino Alcohol Intermediate | 88% |
| 3 | Oxidation | 30% H₂O₂, 50% aq. CH₃CN, r.t., 2 h | Amine Oxide Intermediate | 100% |
| 4 | Cope Elimination | 180°C, 1 mm Hg | (+)-p-Mentha-2,8-dien-1-ol | 74% |
Data adapted from a representative synthesis of p-mentha-2,8-dien-1-ol.[1]
Table 2: Stereoselective Synthesis of Cannabinoids using (+)-p-Mentha-2,8-dien-1-ol
| Target Molecule | Lewis Acid Catalyst | Co-reagent / Additive | Solvent | Temperature | Time | Isolated Yield | Reference |
| (-)-Δ⁹-THC | 1% BF₃·OEt₂ | Anhydrous MgSO₄ | CH₂Cl₂ | 0°C | 1.5 h | 31% | Razdan et al., 1974[2][3][4] |
| (-)-Δ⁹-THC | ZnCl₂ / BF₃·OEt₂ | Not specified | Not specified | Not specified | Not specified | up to 24% | [5] |
| (-)-Cannabidiol | <0.5% BF₃·OEt₂ | Anhydrous MgSO₄ | CH₂Cl₂ | 0°C | Not specified | Not specified | [2] |
| (-)-Cannabidiol | Mild acid conditions | Not specified | Not specified | Not specified | Not specified | up to 63% | [5] |
Experimental Protocols
Protocol 1: Synthesis of (-)-Δ⁹-Tetrahydrocannabinol (THC) from (+)-p-Mentha-2,8-dien-1-ol and Olivetol
This protocol is based on the single-step condensation method developed by Razdan et al.[2][3][4]. This reaction leverages the chiral backbone of the p-menthadienol to establish the stereochemistry of the final product.
Materials:
-
(+)-p-Mentha-2,8-dien-1-ol
-
Olivetol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
10% Sodium bicarbonate solution (aq.)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ether-petroleum ether mixture)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add equimolar quantities of (+)-p-mentha-2,8-dien-1-ol and olivetol.
-
Add anhydrous magnesium sulfate to the flask.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Cool the stirred reaction mixture to 0°C using an ice bath.
-
Slowly add 1% (by molar equivalence to the limiting reagent) boron trifluoride etherate (BF₃·OEt₂) to the mixture.
-
Maintain the reaction at 0°C and stir for 1.5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 10% aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford optically pure (-)-Δ⁹-THC.[2]
Protocol 2: Synthesis of (-)-Cannabidiol (CBD)
The synthesis of (-)-Cannabidiol proceeds via a similar mechanism but under milder acidic conditions, which favors the initial Friedel-Crafts alkylation without promoting the subsequent intramolecular cyclization that forms THC.
Procedure:
-
Follow the same setup and initial steps as described in Protocol 1, using equimolar amounts of (+)-p-mentha-2,8-dien-1-ol and olivetol in anhydrous dichloromethane with anhydrous MgSO₄ at 0°C.
-
For the catalysis, use a milder Lewis acid condition, such as <0.5% boron trifluoride etherate or wet p-toluenesulfonic acid.[2]
-
Stir the reaction at 0°C and monitor its progress by TLC until the starting materials are consumed.
-
Perform the aqueous workup and purification as described in steps 7-10 of Protocol 1 to isolate (-)-Cannabidiol.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described.
References
Application Notes and Protocols for the Derivatization of p-Mentha-1,5-dien-8-ol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of p-Mentha-1,5-dien-8-ol, a tertiary terpene alcohol, to enhance its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a naturally occurring monoterpenoid found in various essential oils.[1] Its direct analysis can be challenging due to its polarity and, in the case of GC, potential for thermal degradation. Chemical derivatization is a crucial sample preparation technique that modifies the analyte's functional groups to improve its chromatographic behavior and detection sensitivity.[2][3] For GC-MS analysis, silylation is employed to increase volatility and thermal stability. For HPLC analysis, derivatization with a chromogenic agent enhances UV detection.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note: Silylation of this compound
Silylation is a robust derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[2][4] The hydroxyl group of this compound is converted to a non-polar trimethylsilyl (TMS) ether, which is more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis.[5][6]
The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7] For sterically hindered tertiary alcohols like this compound, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the silylating reagent to facilitate the reaction.[2][5] Pyridine can also be used as a catalyst to accelerate the reaction with hindered hydroxyl groups.
The reaction involves the replacement of the active hydrogen of the hydroxyl group with a TMS group. The by-products of the reaction with BSTFA are volatile and generally do not interfere with the chromatographic analysis.
Experimental Protocol: Silylation with BSTFA and TMCS
This protocol describes the trimethylsilylation of this compound for GC-MS analysis.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (optional, as catalyst)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in an aprotic solvent. If the sample is in a protic solvent (e.g., methanol, ethanol), it must be evaporated to dryness under a gentle stream of nitrogen before proceeding, as protic solvents will react with the silylating reagent.
-
Reagent Addition: To approximately 1 mg of the dried sample or standard in a reaction vial, add 100-200 µL of BSTFA containing 1% TMCS.[2] A molar excess of the silylating reagent is recommended.[5] For sterically hindered alcohols, the addition of 25 µL of anhydrous pyridine can catalyze the reaction.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[2][4] The exact time and temperature may require optimization depending on the sample matrix. For sterically hindered groups, a longer reaction time or higher temperature may be necessary.
-
Analysis: Allow the vial to cool to room temperature. The derivatized sample can be directly injected into the GC-MS system.
Data Presentation
Table 1: GC-MS Data for this compound and its TMS Derivative
| Compound | Molecular Weight ( g/mol ) | Retention Index (DB-5 type column) | Key Mass Fragments (m/z) |
| This compound | 152.23 | ~1170[8] | 152 (M+), 137, 122, 109, 94, 79 |
| TMS-p-Mentha-1,5-dien-8-ol | 224.41 | Expected to be lower than the underivatized alcohol | 209 ([M-15]+), 134, 75, 73 |
Note: The retention index and mass fragments for the TMS derivative are predicted based on typical fragmentation of TMS-derivatized tertiary alcohols. The [M-15]+ fragment corresponds to the loss of a methyl group from the TMS moiety, and the ions at m/z 73 and 75 are characteristic of TMS derivatives.[7][9]
Visualization
References
- 1. postnova.com [postnova.com]
- 2. benchchem.com [benchchem.com]
- 3. p-Mentha-1(7),8-dien-2-ol [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for p-Mentha-1,5-dien-8-ol in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a monoterpenoid alcohol with the chemical formula C₁₀H₁₆O.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in flavor and fragrance research. While some sources suggest it is not intended for flavor and fragrance use, its natural occurrence in various essential oils and the sensory profiles of structurally related compounds indicate its potential for further investigation in this field.[4] This guide covers its physicochemical properties, potential sensory profile, analytical methods for identification and quantification, and a putative synthesis protocol.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in flavor and fragrance formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1686-20-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆O | [1][2][3] |
| Molecular Weight | 152.23 g/mol | [1] |
| Boiling Point (est.) | 214°C | [1] |
| Flash Point (est.) | 94.91 °C | [1] |
| Vapor Pressure (est.) | 0.0552 hPa @ 20°C; 0.0885 hPa @ 25°C | [2] |
| Solubility | Insoluble in water; soluble in alcohol. | [4] |
Sensory Profile and Potential Applications
Direct organoleptic descriptions of this compound are limited and conflicting in publicly available literature. One source indicates it is "not for flavor use" and "not for fragrance use".[4] However, its presence has been reported in the essential oils of various plants, including Tanacetum tomentellum, carrot seed oil, and blackcurrant bud oil, suggesting a potential contribution to the overall aroma of these natural extracts.[4][5]
Given its structural similarity to other p-menthane derivatives, such as α-phellandrene, which possesses a minty, citrus-like aroma with woody undertones, it is plausible that this compound exhibits a similar, complex aroma profile. Further sensory evaluation is required to determine its specific odor and flavor characteristics.
Potential applications for investigation include:
-
Flavoring Agent: As a component in citrus, herbal, or minty flavor formulations.
-
Fragrance Ingredient: In perfumes, cosmetics, and personal care products to impart fresh, woody, or citrus notes.
-
Precursor for Synthesis: As a starting material for the synthesis of other flavor and fragrance compounds.
Experimental Protocols
Protocol 1: Putative Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material like myrcene.
Materials:
-
Myrcene
-
Hydrogen chloride (gas or in a suitable solvent)
-
Calcium carbonate (CaCO₃)
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator).
Procedure:
-
Hydrochlorination:
-
Dissolve myrcene in an inert organic solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise while maintaining the low temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with water and a saturated sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of chlorides.
-
-
Hydrolysis:
-
To the crude chloride mixture, add a suspension of calcium carbonate in water.
-
Heat the mixture with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Maintain the temperature until the evolution of CO₂ ceases (approximately 4 hours).
-
After cooling, filter the mixture to remove unreacted calcium carbonate.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Expected Outcome: A mixture of terpene alcohols, including the target this compound. The identity and purity of the product should be confirmed by analytical methods as described in Protocol 2.
Protocol 2: Analytical Characterization of this compound
Objective: To identify and quantify this compound in a sample (e.g., essential oil or synthetic mixture) using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS, or a polar column like BP-20 or DB-Wax).
-
Helium as carrier gas.
-
Sample containing or suspected to contain this compound.
-
Solvent for sample dilution (e.g., hexane or ethanol).
GC-MS Parameters (based on NIST WebBook data):
The following table provides example GC parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column used.
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., BP-20) |
| Column Length | 30 - 60 m | 30 - 50 m |
| Column Diameter | 0.25 - 0.32 mm | 0.22 - 0.32 mm |
| Film Thickness | 0.25 µm | 0.25 - 0.5 µm |
| Carrier Gas | Helium | Helium |
| Injection Mode | Split/Splitless | Split/Splitless |
| Temperature Program | Example: 60°C (1 min), ramp at 5°C/min to 160°C, then 10°C/min to 250°C | Example: 60°C (10 min), ramp at 2°C/min to 220°C (hold for 20 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 | m/z 40-400 |
Procedure:
-
Sample Preparation: Dilute the sample in a suitable solvent to an appropriate concentration for GC-MS analysis.
-
Injection: Inject an aliquot of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.
-
Identification:
-
Compare the Kovats retention index (RI) of the target peak with the values reported in the NIST WebBook database.
-
Compare the obtained mass spectrum with the reference mass spectrum of this compound in the NIST library. The mass spectrum will show characteristic fragmentation patterns.
-
-
Quantification: For quantitative analysis, a calibration curve can be prepared using a certified reference standard of this compound.
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
Putative Olfactory Signaling Pathway
As no specific olfactory receptor has been identified for this compound, a generalized olfactory signal transduction pathway is presented below.
Caption: Generalized olfactory signal transduction cascade.
Safety and Regulatory Information
Safety data for this compound is not extensively documented. However, for the structurally related compound (R)-p-mentha-1,8-diene (limonene), it is classified as a flammable liquid, a skin irritant, and a skin sensitizer.[6][7] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier. Regulatory status for its use in food and fragrance has not been definitively established in the reviewed literature.
Conclusion
This compound represents an intriguing, yet understudied, monoterpenoid with potential applications in the flavor and fragrance industry. The protocols and information provided herein offer a foundation for researchers to explore its synthesis, characterization, and sensory properties. Further research is necessary to fully elucidate its flavor and fragrance profile, establish its safety for various applications, and understand its interactions with olfactory receptors.
References
- 1. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. This compound [webbook.nist.gov]
- 4. alpha-phellandren-8-ol, 1686-20-0 [thegoodscentscompany.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of alpha-Phellandren-8-ol
Disclaimer: The following troubleshooting guide and FAQs are based on established principles of stereoselective synthesis and analogous transformations of similar p-menthadiene systems. Direct literature on the specific challenges in the synthesis of alpha-phellandren-8-ol is limited; therefore, this guide provides expected challenges and evidence-based solutions.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the stereoselective synthesis of alpha-phellandren-8-ol, which is typically approached via a two-step sequence: stereoselective epoxidation of alpha-phellandrene followed by regioselective ring-opening of the epoxide.
Issue 1: Poor Diastereoselectivity in the Epoxidation of alpha-Phellandrene
Question: My epoxidation of alpha-phellandrene results in a low diastereomeric ratio of the desired alpha-phellandrene epoxide. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in the epoxidation of cyclic dienes like alpha-phellandrene is primarily influenced by steric hindrance and the choice of epoxidizing agent. The epoxidation should preferentially occur on the less sterically hindered face of the endocyclic double bond.
Troubleshooting Steps:
-
Reagent Selection:
-
Peroxy acids (e.g., m-CPBA): These are common but can sometimes lead to mixtures of diastereomers. The selectivity is influenced by the solvent and reaction temperature.
-
Metal-catalyzed epoxidation (e.g., with tungsten or titanium catalysts and H₂O₂): These systems can offer higher selectivity. The choice of metal catalyst and ligands can be tuned to improve diastereoselectivity.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity of the solvent can influence the transition state geometry. A screen of anhydrous solvents with varying polarities is recommended.
-
-
Steric Hindrance:
-
Ensure the starting alpha-phellandrene is of high purity, as impurities can lead to side reactions.
-
| Parameter | Recommendation for Improving Diastereoselectivity |
| Epoxidizing Agent | Transition from m-CPBA to a metal-catalyzed system (e.g., tungsten-based polyoxometalate with H₂O₂). |
| Temperature | Decrease the reaction temperature (e.g., from room temperature to 0 °C or lower). |
| Solvent | Screen a range of anhydrous solvents (e.g., dichloromethane, acetonitrile, toluene). |
| Catalyst Loading | In metal-catalyzed systems, optimize the catalyst loading to avoid side reactions. |
Issue 2: Poor Regioselectivity in the Epoxide Ring-Opening
Question: The ring-opening of my alpha-phellandrene epoxide with a hydride source (e.g., LiAlH₄) yields a mixture of alcohol regioisomers instead of the desired alpha-phellandren-8-ol. How can I improve the regioselectivity?
Answer: The regioselectivity of epoxide ring-opening is critically dependent on the reaction mechanism. To favor the formation of alpha-phellandren-8-ol, the nucleophilic attack (hydride) must occur at the less sterically hindered carbon of the epoxide, which is an Sₙ2-type mechanism.
Troubleshooting Steps:
-
Reaction Conditions:
-
Basic/Neutral Conditions: Ensure the reaction is performed under basic or neutral conditions. The use of strong, unhindered nucleophiles like hydride from LiAlH₄ or NaBH₄ favors an Sₙ2 attack.
-
Avoid Acidic Conditions: Traces of acid can protonate the epoxide oxygen, leading to a partial positive charge on the more substituted carbon and promoting an Sₙ1-like mechanism, resulting in attack at the more substituted carbon.
-
-
Choice of Reducing Agent:
-
LiAlH₄: This is a powerful, unhindered hydride source that is well-suited for Sₙ2-type epoxide openings.
-
NaBH₄: Generally less reactive than LiAlH₄, it may require a co-solvent or elevated temperatures but can also be effective.
-
-
Temperature Control:
-
Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions and maintain kinetic control, which favors the Sₙ2 pathway.
-
| Parameter | Recommendation for Improving Regioselectivity |
| pH | Ensure strictly non-acidic conditions. If necessary, add a non-nucleophilic base to quench any trace acids. |
| Reducing Agent | Use a strong, unhindered hydride source like LiAlH₄. |
| Temperature | Maintain low reaction temperatures (e.g., 0 °C to room temperature). |
| Solvent | Use anhydrous ethereal solvents such as THF or diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of alpha-phellandren-8-ol?
A1: The primary challenges are:
-
Controlling Diastereoselectivity during Epoxidation: Achieving a high ratio of the desired epoxide diastereomer from alpha-phellandrene, which has two prochiral faces.
-
Ensuring Regioselectivity during Epoxide Ring-Opening: Directing the nucleophilic attack (hydride) to the correct carbon of the epoxide to form the 8-ol isomer and not other alcohol isomers.
-
Purification: Separating the desired stereoisomer of alpha-phellandren-8-ol from other diastereomers and regioisomers formed during the synthesis.
Q2: Which analytical techniques are best for monitoring the stereoselectivity of the epoxidation step?
A2: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most effective methods for separating and quantifying the diastereomers of the alpha-phellandrene epoxide. ¹H NMR can also be used, as the diastereomers will likely have distinct signals, but quantification may be less precise.
Q3: Can I use a Sharpless asymmetric epoxidation for this synthesis?
A3: The Sharpless asymmetric epoxidation is specifically designed for allylic alcohols. Since alpha-phellandrene is a diene without an allylic alcohol moiety, the standard Sharpless protocol is not directly applicable. A diastereoselective epoxidation based on the inherent chirality of a substrate or a chiral catalyst that does not require an allylic alcohol would be more appropriate.
Q4: My overall yield is low. What are the likely causes?
A4: Low overall yield can stem from several factors:
-
Side Reactions during Epoxidation: Over-oxidation to a diepoxide or rearrangement of the epoxide can occur, especially at higher temperatures.[1][2]
-
Incomplete Ring-Opening: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure all the starting epoxide has been consumed.
-
Product Degradation: The product, an allylic alcohol, may be sensitive to acidic conditions or prolonged heating during workup and purification.
-
Loss during Purification: The product may be volatile or difficult to separate from byproducts, leading to losses during column chromatography or distillation.
Experimental Protocols (Representative)
The following protocols are representative examples for the synthesis of p-menthadienols and are based on procedures for structurally similar terpenes.
Protocol 1: Diastereoselective Epoxidation of alpha-Phellandrene
Materials:
-
alpha-Phellandrene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Methodology:
-
Dissolve alpha-phellandrene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alpha-phellandrene epoxide.
Protocol 2: Regioselective Ring-Opening of alpha-Phellandrene Epoxide
Materials:
-
alpha-Phellandrene epoxide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the alpha-phellandrene epoxide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alpha-phellandren-8-ol by flash column chromatography.
Visualizations
Caption: Proposed synthetic pathway for alpha-phellandren-8-ol.
Caption: Troubleshooting workflow for low stereoselectivity.
References
Technical Support Center: p-Mentha-1,5-dien-8-ol Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Mentha-1,5-dien-8-ol. The information provided addresses common issues encountered during storage and experimentation, focusing on the degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: My stock of this compound has developed a yellow tint and an off-odor. What could be the cause?
A1: The development of a yellow tint and an altered odor are common indicators of degradation. This compound, like many terpene alcohols, is susceptible to oxidation and isomerization when exposed to air, light, and elevated temperatures. These reactions can lead to the formation of various degradation products that alter the physical and chemical properties of the compound.
Q2: What are the primary degradation pathways for this compound under typical storage conditions?
A2: The primary degradation pathways for this compound are believed to be oxidation and isomerization. A significant degradation product is likely p-cymen-8-ol, formed through dehydrogenation of the cyclohexadiene ring. Other potential degradation products can arise from epoxidation of the double bonds followed by hydrolysis or rearrangement, as well as polymerization.
Q3: I am observing unexpected peaks in the gas chromatography (GC) analysis of my stored this compound sample. How can I identify these impurities?
A3: Unexpected peaks in your GC chromatogram likely represent degradation products. The most effective method for identifying these impurities is Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectra of the unknown peaks with spectral libraries (e.g., NIST, Wiley), you can tentatively identify the degradation products. For confirmation, it is recommended to synthesize or purchase authentic standards of the suspected degradation products and compare their retention times and mass spectra.
Q4: How can I minimize the degradation of this compound during storage?
A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial to protect it from light and oxygen. Storage at low temperatures (-20°C is recommended for long-term storage) will also significantly slow down the rate of degradation. For solutions, using a degassed, high-purity solvent is advisable.
Q5: Are there any recommended antioxidants to improve the stability of this compound?
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Symptom: High variability in bioactivity assays or analytical measurements between different batches or over time with the same batch of this compound.
-
Possible Cause: Degradation of the compound leading to a decrease in the concentration of the active substance and the presence of interfering degradation products.
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the purity of your this compound stock using GC-FID or GC-MS.
-
Fresh Sample: If significant degradation is detected, use a fresh, unopened vial of the compound for your experiments.
-
Standardize Storage: Ensure that all researchers are adhering to strict storage protocols (see FAQ Q4).
-
In-use Stability: If the compound is dissolved in a solvent for a stock solution, assess its stability in that solvent over the typical timeframe of your experiments.
-
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
-
Symptom: New peaks, often with altered retention times, appear in GC or HPLC chromatograms of this compound samples that have been stored for some time.
-
Possible Cause: Formation of degradation products through oxidation, isomerization, or other reactions.
-
Troubleshooting Steps:
-
Peak Identification: Utilize GC-MS to obtain mass spectra of the unknown peaks. Search mass spectral libraries for potential matches. Common terpene degradation products include isomers, oxides, and aromatic compounds.
-
Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study (see Experimental Protocols section) to intentionally generate these compounds and compare their analytical profiles.
-
Method Validation: Ensure your analytical method is a stability-indicating method, meaning it can resolve the parent compound from its degradation products.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a 6-month accelerated stability study of this compound at 40°C / 75% RH. This data is for illustrative purposes to demonstrate expected trends.
| Time Point (Months) | Assay of this compound (%) | p-Cymen-8-ol (%) | Total Other Degradants (%) | Appearance |
| 0 | 99.8 | < 0.05 | < 0.1 | Colorless liquid |
| 1 | 98.5 | 0.8 | 0.6 | Colorless liquid |
| 3 | 95.2 | 2.5 | 2.2 | Faintly yellow liquid |
| 6 | 90.1 | 5.3 | 4.5 | Yellow liquid |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution in a sealed vial at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method such as GC-MS.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a general GC-MS method for the separation and identification of this compound and its potential degradation products.
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Identification: Compare mass spectra with NIST/Wiley libraries and retention indices with literature values.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for troubleshooting the stability of this compound.
Technical Support Center: Optimization of Hydrodistillation for p-Mentha-1,5-dien-8-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hydrodistillation parameters for the extraction of p-Mentha-1,5-dien-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as α-phellandren-8-ol, is a monoterpenoid alcohol.[1][2] It has the chemical formula C10H16O and a molecular weight of approximately 152.23 g/mol .[3][4][5] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1686-20-0[3][4] |
| Molecular Formula | C10H16O[3][4][5] |
| Molecular Weight | 152.23 g/mol [3][5] |
| Boiling Point (est.) | 214°C[3] |
| Flash Point (est.) | 94.91°C[3] |
| Vapor Pressure (est.) | Moderately slow evaporation rate[3] |
Q2: What are the critical parameters to consider when optimizing hydrodistillation for this compound?
A2: The most critical parameters for optimizing the hydrodistillation of essential oils, including terpenoids like this compound, are:
-
Extraction Time: The duration of the distillation process directly impacts the yield. Longer times may increase the yield but can also lead to the degradation of thermolabile compounds.[6][7]
-
Water Volume to Plant Mass Ratio: This ratio affects the efficiency of steam generation and contact with the plant material. An optimal ratio ensures sufficient steam to extract the compound without excessive energy consumption.[7][8][9]
-
Microwave Power (for Microwave-Assisted Hydrodistillation): In microwave-assisted methods, the power level influences the heating rate and extraction efficiency.[8][10]
-
Plant Material Preparation: The physical state of the plant material (e.g., fresh, dried, powdered) and its particle size can significantly affect the extraction efficiency.[11][12]
Q3: How does the maturity of the plant material affect the yield of terpenoids?
A3: Plant maturity can have a significant impact on the yield and chemical composition of the extracted essential oil. For instance, studies on Blumea balsamifera have shown that immature leaves can yield a higher quantity of essential oils compared to mature leaves.[13] The concentration of specific terpenoids can also vary with the developmental stage of the plant.
Troubleshooting Guide
Issue 1: Low or No Yield of Essential Oil
-
Possible Cause: Insufficient distillation time.
-
Solution: Increase the duration of the hydrodistillation process. For many essential oils, a significant portion is extracted within the first few hours, but some compounds require longer extraction times.[6][13] It is advisable to conduct preliminary experiments to determine the optimal extraction time for your specific plant material.
-
-
Possible Cause: Improper plant material preparation.
-
Possible Cause: Inadequate water level in the boiling flask.
-
Solution: Check the water-to-plant material ratio. Too little water will not generate enough steam, while too much may dilute the final product.[12]
-
-
Possible Cause: Formation of emulsions.
-
Solution: If the essential oil is not separating from the hydrosol, an emulsion may have formed. In such cases, additional separation techniques like solvent extraction or centrifugation might be necessary.[12]
-
Issue 2: Excessive Frothing or Foaming in the Distillation Flask
-
Possible Cause: Presence of saponins in the plant material.
-
Solution: Frothing is a common issue when distilling plant materials rich in saponins, such as roots and rhizomes.[11] To mitigate this, you can try slightly acidifying the distillation medium by adding a few drops of a weak acid. Another approach is to add common salt to the water before starting the extraction.[11]
-
-
Possible Cause: Overfilling the distillation flask.
-
Solution: Reduce the amount of plant material in the flask to allow for adequate headspace. If necessary, perform multiple smaller extractions.[11]
-
Issue 3: Thermal Degradation of this compound
-
Possible Cause: High distillation temperature.
-
Solution: Since this compound is a terpenoid, it can be susceptible to thermal degradation. Employing steam distillation instead of direct hydrodistillation can be a gentler method as the plant material is not in direct contact with boiling water.[14] Regulating the heating intensity to ensure a steady but not overly vigorous boil is also crucial.[12]
-
Experimental Protocols
Optimized Hydrodistillation Protocol (General)
This protocol is a general guideline and should be optimized for the specific plant material containing this compound.
-
Plant Material Preparation:
-
Collect fresh aerial parts of the plant.
-
Allow the material to air-dry in the shade for a specified period (e.g., 7 days), as this can influence the oil yield.[9]
-
Grind the dried plant material to a coarse powder.
-
-
Hydrodistillation Setup:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into a round-bottom flask.
-
Add distilled water to achieve the desired water-to-plant material ratio (e.g., 10:1 mL/g).[9]
-
Connect the flask to a Clevenger-type apparatus.
-
Ensure all glass joints are properly sealed.
-
Connect the condenser to a circulating cold water supply, ensuring water enters from the bottom and exits from the top.[15]
-
-
Distillation Process:
-
Heat the flask using a heating mantle.
-
Bring the water to a boil and maintain a steady rate of distillation.
-
Continue the distillation for the optimized extraction time (e.g., 120 minutes).[9]
-
Collect the essential oil that separates from the aqueous layer (hydrosol) in the graduated tube of the Clevenger apparatus.
-
-
Post-Distillation:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil.
-
Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
Store the oil in a sealed, dark glass vial at 4°C until analysis.[9]
-
Table 2: Example of Response Surface Methodology (RSM) for Optimization
This table illustrates a hypothetical experimental design for optimizing hydrodistillation parameters.
| Run | Extraction Time (min) | Water/Plant Ratio (mL/g) | Microwave Power (W) | Predicted Yield (%) | Actual Yield (%) |
| 1 | 120 | 10 | 500 | - | - |
| 2 | 180 | 10 | 500 | - | - |
| 3 | 120 | 15 | 500 | - | - |
| 4 | 180 | 15 | 500 | - | - |
| 5 | 120 | 10 | 700 | - | - |
| 6 | 180 | 10 | 700 | - | - |
| 7 | 120 | 15 | 700 | - | - |
| 8 | 180 | 15 | 700 | - | - |
| 9 | 150 | 12.5 | 600 | - | - |
Visualizations
References
- 1. This compound (CAS 1686-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. alpha-phellandren-8-ol, 1686-20-0 [thegoodscentscompany.com]
- 3. scent.vn [scent.vn]
- 4. This compound [webbook.nist.gov]
- 5. p-Mentha-1(7),2-dien-8-ol | C10H16O | CID 522161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of microwave-assisted hydro-distillation essential oil extracted from Rumex Crispus leaves using definitive screening design - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Terpenoids and Bio-Functions of Essential Oils Hydrodistilled Differently from Freshly Immature and Mature Blumea balsamifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. engineering.iastate.edu [engineering.iastate.edu]
Technical Support Center: Synthesis of p-Mentha-1,5-dien-8-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol. The synthesis of this tertiary allylic alcohol, typically from α-phellandrene, is prone to several side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and logical precursor for the synthesis of this compound is α-phellandrene.[1][2][3][4][5] The structure of this compound is essentially an oxidized form of α-phellandrene where a hydroxyl group has been added to the tertiary carbon of the isopropyl group.
Q2: What are the primary challenges in synthesizing this compound?
A2: The primary challenges are controlling the selectivity of the oxidation reaction. The conjugated diene system in the α-phellandrene ring is highly reactive and susceptible to oxidation.[6][7] This can lead to a mixture of products, including isomeric alcohols, ketones, and ring-opened byproducts. Achieving high yields of the desired this compound requires careful selection of reagents and reaction conditions.
Q3: What are the common side products observed in this synthesis?
A3: Common side products arise from the lack of regioselectivity and over-oxidation. These can include:
-
Isomeric Alcohols: Oxidation at other allylic positions of the cyclohexadiene ring.
-
Ketones: Over-oxidation of secondary alcohol intermediates or rearrangement products.
-
Epoxides: Epoxidation of one of the double bonds in the diene system.
-
Ring-Opened Products: Cleavage of the cyclohexadiene ring, especially with harsh oxidizing agents like ozone, can produce a variety of smaller aldehydes, ketones, and carboxylic acids.[6][8]
-
Aromatization: Formation of p-cymene, particularly under acidic or high-temperature conditions.
Q4: How can I purify the final product from the reaction mixture?
A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system (e.g., a hexane/ethyl acetate gradient) will depend on the polarity of the side products. Fractional distillation under reduced pressure can also be employed, but care must be taken to avoid thermal degradation of the product.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Incorrect Oxidizing Agent | The choice of oxidizing agent is critical. For allylic oxidation, selenium dioxide (SeO2) or N-bromosuccinimide (NBS) followed by hydrolysis are common reagents. For photooxidation, singlet oxygen followed by reduction of the resulting hydroperoxide can be used. Harsh oxidants like permanganate or dichromate will likely cleave the ring. |
| Reaction Conditions are Too Harsh | High temperatures can lead to decomposition and the formation of aromatic byproducts like p-cymene. Attempt the reaction at a lower temperature. If using a photo-oxidation, ensure the reaction is adequately cooled. |
| Starting Material Quality | Ensure the α-phellandrene is pure and free from acidic impurities which could catalyze side reactions. |
| Inefficient Quenching | For reactions that produce peroxides (e.g., photooxidation), ensure a proper reducing agent (e.g., triphenylphosphine or sodium sulfite) is used to quench the reaction and convert the hydroperoxide intermediate to the alcohol. |
Problem 2: The final product is a complex mixture of several compounds.
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | The oxidizing agent is reacting at multiple sites on the α-phellandrene molecule. Consider using a more selective oxidizing agent or a catalyst that directs the oxidation to the desired position. Biotransformation is one method that can achieve high selectivity. |
| Over-oxidation | The reaction time may be too long, or the stoichiometry of the oxidizing agent may be too high, leading to the formation of ketones or other more oxidized products. Perform a time-course study to find the optimal reaction time. Use a stoichiometric amount of the oxidant. |
| Radical Reactions | Uncontrolled radical reactions can lead to a multitude of products. Consider adding a radical inhibitor if appropriate for your reaction conditions. For photo-oxidations, ensure the absence of unwanted light frequencies. |
Problem 3: The product degrades during workup or purification.
| Possible Cause | Suggested Solution |
| Acid-Catalyzed Rearrangement | The product may be sensitive to acid. Ensure all workup steps are performed under neutral or slightly basic conditions. Wash with a mild base like sodium bicarbonate solution. |
| Thermal Instability | The product may be thermally labile. Use low temperatures for solvent removal (rotary evaporation at reduced pressure and moderate temperature). If using distillation, perform it under high vacuum to lower the boiling point. |
| Air Oxidation | The product, being an allylic alcohol, might be susceptible to air oxidation over time. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
Quantitative Data on Side Reactions
Table 1: Product Yields from the Ozonolysis of α-Phellandrene
| Product | Yield (%) |
| Formaldehyde | 5–9 |
| Acetaldehyde | 0.2–8 |
| Glyoxal | 6–23 |
| Methyl glyoxal | 2–9 |
| Formic acid | 22–37 |
| Acetic acid | 9–22 |
Data sourced from the ozonolysis of α-phellandrene in a smog chamber.[6][8]
Experimental Protocols
A specific, detailed protocol for the selective chemical synthesis of this compound is not well-documented in publicly available literature, likely due to the challenges in achieving high selectivity. However, a general procedure for the allylic oxidation of a terpene like α-phellandrene using selenium dioxide is provided below as a representative method.
Representative Protocol: Allylic Oxidation of α-Phellandrene with Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-phellandrene (1 equivalent) in a suitable solvent such as dioxane or ethanol.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO2, 1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the black selenium precipitate.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Visualizations
Caption: Main synthetic pathway and common side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. alpha-PHELLANDRENE | C10H16 | CID 7460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Stability Studies of p-Mentha-1,5-dien-8-ol
Welcome to the technical support center for stability studies of p-Mentha-1,5-dien-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and experimental design for assessing the stability of this compound in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a substituted p-menthadiene, is susceptible to degradation through several pathways due to its chemical structure, which includes a tertiary alcohol and two double bonds within a cyclohexadiene ring. Key stability concerns include:
-
Oxidation: The double bonds are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light. This can lead to the formation of epoxides, hydroperoxides, and other oxygenated derivatives.
-
Dehydration: As a tertiary alcohol, this compound can undergo dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of various terpene hydrocarbons.
-
Isomerization and Rearrangement: The conjugated double bond system can be susceptible to isomerization under the influence of acid, base, or heat.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.
Q2: What are the initial steps to take when an unknown degradation product is observed in my formulation?
A2: When an unknown peak appears during stability analysis, a systematic investigation is crucial.
-
Stress Testing: Conduct forced degradation studies on the pure drug substance to induce degradation and identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the class of the unknown degradant.
-
Mass Spectrometry (MS): Utilize LC-MS or GC-MS to determine the molecular weight of the unknown impurity. This information is critical for proposing a molecular formula and potential structure.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) is the most powerful tool for unambiguous structure elucidation.
-
Literature Review: Search for literature on the degradation of similar terpenoid compounds, such as other p-menthadienes, to understand common degradation pathways and products.
Q3: How can I prevent the oxidation of this compound in my formulation?
A3: To minimize oxidation, consider the following strategies:
-
Antioxidants: Incorporate antioxidants into your formulation. Common choices for lipid-based or organic formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol. For aqueous formulations, ascorbic acid or sodium metabisulfite can be effective.
-
Chelating Agents: Traces of metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Inert Atmosphere: During manufacturing and packaging, replace the headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Light Protection: Package the formulation in light-resistant containers (e.g., amber glass vials) to prevent photolytic oxidation.
Troubleshooting Guides
Issue 1: Rapid loss of potency of this compound in an acidic solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid-catalyzed dehydration | Neutralize the formulation to a pH closer to 7. Analyze the sample immediately after preparation and after a short period to see if the degradation rate decreases. | A significant reduction in the degradation of this compound, indicating that acid-catalyzed dehydration is the primary degradation pathway. |
| Acid-catalyzed rearrangement | Analyze the chromatogram for the appearance of new peaks with the same mass-to-charge ratio as the parent compound (isomers). | The presence of isomeric impurities suggests that rearrangement reactions are occurring. |
| Excipient incompatibility | Prepare a simple solution of this compound in the same acidic vehicle without other excipients. Compare the stability with the full formulation. | If the simple solution is more stable, it indicates an interaction between the active ingredient and one or more excipients is accelerating degradation. |
Issue 2: Appearance of a new, more polar peak in the chromatogram during photostability testing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photo-oxidation | Protect the formulation from light using amber containers or by wrapping the container in aluminum foil. Repeat the stability study. | The absence or significant reduction of the new peak in the light-protected sample confirms photo-oxidation. |
| Formation of hydroperoxides | Use an analytical method that can detect peroxides. Co-inject with a standard of a known, structurally similar hydroperoxide if available. | A positive test for peroxides would confirm this degradation pathway. |
| Photochemical rearrangement | Use LC-MS to determine the molecular weight of the new peak. If it is the same as the parent compound, it is likely a photo-isomer. | Confirmation of a photo-isomer will necessitate the use of light-protective packaging. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies on a solution of this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a stability chamber at 80°C for 48 hours.
-
Dissolve the sample in the initial solvent at different time points for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples at appropriate time intervals.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from all degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 M HCl, 60°C | 24 h | 15.2% | 3 | 0.85 |
| 0.1 M NaOH, 60°C | 24 h | 5.8% | 2 | 0.92 |
| 3% H₂O₂, RT | 24 h | 25.4% | 4 | 0.78, 1.15 |
| Heat, 80°C | 48 h | 8.1% | 2 | 0.88 |
| Photolytic | 1.2 million lux h | 12.5% | 3 | 0.95 |
Visualizations
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound based on the known degradation of structurally similar terpenes. The primary degradation is hypothesized to involve oxidation and dehydrogenation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key stages in performing a comprehensive stability study of a formulation containing this compound.
Caption: Workflow for stability testing of this compound formulations.
Technical Support Center: Resolving Co-elution Issues of p-Menthane Isomers in Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting p-menthane isomers in gas chromatography (GC) analysis.
Troubleshooting Guides
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge when analyzing structurally similar p-menthane isomers. This guide provides a systematic approach to diagnosing and resolving these issues to ensure accurate identification and quantification.
Issue 1: Poor Resolution or Complete Co-elution of p-Menthane Isomers
Symptoms:
-
A single, broad, or asymmetrical peak is observed where multiple isomers are expected.
-
Inconsistent quantification results.
-
Mass spectrometry data indicates the presence of multiple components within a single chromatographic peak.
Systematic Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Steps:
-
Confirm Co-elution : Before adjusting your method, verify that co-elution is the root cause.
-
Peak Shape Analysis : Look for asymmetrical peaks, such as those with a shoulder or significant tailing. A distinct shoulder is a strong indicator of a co-eluting compound.[1]
-
Mass Spectrometry Data : If using a mass spectrometer, examine the mass spectra across the peak. A pure compound will exhibit a consistent mass spectrum. Variations in ion ratios or the appearance of unique ions across the peak profile confirm the presence of multiple components.[2] Plotting Extracted Ion Chromatograms (EICs) for unique fragment ions can often reveal hidden, overlapping peaks.[3]
-
-
Optimize Oven Temperature Program : A slow temperature ramp is crucial for separating isomers with close boiling points.
-
Evaluate GC Column : The column's physical characteristics and stationary phase are critical for separation.
-
Column Dimensions :
-
Stationary Phase :
-
Non-Chiral Separation (Diastereomers) : For separating diastereomers (cis/trans isomers), a non-polar or mid-polarity column is often a good starting point. A common choice is a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or HP-5MS).[6][7]
-
Chiral Separation (Enantiomers) : To separate enantiomers (e.g., (+) and (-) isomers), a chiral stationary phase is essential.[8] Derivatized cyclodextrin-based columns are highly effective for this purpose.[9][10]
-
-
-
Adjust Carrier Gas Flow Rate : The linear velocity of the carrier gas (typically Helium or Hydrogen) affects chromatographic efficiency. Ensure the flow rate is optimized for the specific column diameter being used.[5]
-
Check Injection Parameters :
-
Injector Temperature : Ensure the temperature is high enough to vaporize the p-menthane isomers completely and rapidly without causing thermal degradation.[5]
-
Injection Volume : Column overload can lead to peak broadening and poor separation. If the peak is fronting, consider diluting the sample or reducing the injection volume.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common p-menthane isomers that co-elute?
A1: Due to their similar boiling points and polarities, several p-menthane isomers frequently co-elute. These often include limonene, γ-terpinene, terpinolene, and p-cymene, especially when analyzing essential oils.[1] The separation of stereoisomers, such as the cis and trans isomers of p-menthane-3,8-diol (menthoglycol), also presents a significant challenge.[4]
Q2: When should I use a chiral vs. a non-chiral column for p-menthane isomer separation?
A2: The choice of column depends on the type of isomers you are trying to separate.
Caption: Logic diagram for selecting the appropriate GC column.
-
For Diastereomers (e.g., cis/trans isomers): A non-chiral column with a standard stationary phase like 5% phenyl-methylpolysiloxane is typically sufficient. The separation is based on differences in their physical properties.[4]
-
For Enantiomers (mirror-image isomers): A chiral stationary phase is mandatory. These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[8][10]
Q3: How can I use my mass spectrometer to help resolve co-eluting isomers?
A3: While a mass spectrometer cannot physically separate co-eluting compounds, it is an invaluable tool for their detection and can aid in quantification.
-
Selected Ion Monitoring (SIM) : If the isomers have even minor differences in their mass spectra, you can monitor unique fragment ions for each isomer. This allows for the selective detection and quantification of each isomer even if they are not fully separated chromatographically.[6]
-
Deconvolution Software : Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components based on their mass spectra.[3]
Data Presentation: GC Parameters for p-Menthane Derivative Separation
The following tables summarize typical GC-MS parameters used for the analysis of p-menthane derivatives. These can serve as a starting point for method development for your specific p-menthane isomers of interest.
Table 1: Example GC-MS Conditions for Achiral Separation of p-Menthane-1,3,8-triol [6]
| Parameter | Value |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (m/z 40-400) or SIM for quantification |
Table 2: Example GC-MS Conditions for Chiral Separation of Menthoglycol (p-menthane-3,8-diol) Isomers [4]
| Parameter | Value |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | Chiral column (e.g., ß-cyclodextrin), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split |
| Carrier Gas | Helium |
| Oven Program | Initial: 60 °C, hold for 5 min; Ramp: 3 °C/min to 230 °C |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan or SIM |
Experimental Protocols
Protocol 1: General GC-MS Analysis of p-Menthane Isomers (Achiral)
This protocol provides a starting point for the separation of p-menthane isomers on a standard non-polar column.
1. Standard and Sample Preparation:
-
Standard Preparation : Prepare individual and mixed standard solutions of the target p-menthane isomers in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 µg/mL.[4]
-
Sample Preparation : For essential oils or other complex matrices, a simple dilution (e.g., 1:100 v/v in hexane) is often sufficient.[4] If the sample contains particulates, filter it through a 0.22 µm syringe filter.[4]
2. GC-MS Instrumentation and Conditions:
-
GC-MS System : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
-
Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Injector : 250°C, Split/splitless injector.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[7]
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.[7]
-
-
Mass Spectrometer :
3. Data Analysis:
-
Identification : Identify the p-menthane isomers by comparing their retention times and mass spectra with those of authentic standards and spectral libraries (e.g., NIST, Wiley).[7]
-
Quantification : Calculate the relative percentage of each isomer from the GC peak areas. For absolute quantification, construct a calibration curve using the prepared standards.[4]
Protocol 2: Chiral GC-MS Separation of p-Menthane Enantiomers
This protocol is designed for the separation of enantiomeric pairs of p-menthane isomers.
1. Standard and Sample Preparation:
-
Follow the same procedure as in Protocol 1, ensuring that standards for the specific enantiomers of interest are used.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System : A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column : A chiral capillary column, such as a ß-cyclodextrin based column (e.g., 30 m x 0.32 mm ID x 0.25 µm film thickness).[4]
-
Injector : 250°C, Split mode.
-
Carrier Gas : Helium.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase at a rate of 3°C/min to 230°C.[4]
-
-
Mass Spectrometer :
-
Ionization Mode: EI at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1, paying close attention to the elution order and resolution of the enantiomeric pairs.
Caption: Experimental workflow for the GC-MS analysis of p-menthane isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Prevention of p-Mentha-1,5-dien-8-ol Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of oxidation of p-Mentha-1,5-dien-8-ol, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: this compound, like many terpene alcohols, is susceptible to oxidation. The primary factors that accelerate its degradation are exposure to:
-
Atmospheric Oxygen: The presence of oxygen is the main driver of oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.
-
Light, especially UV radiation: Light can provide the energy to initiate and propagate oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
Q2: What are the common degradation products of this compound?
A2: While specific degradation products can vary based on the oxidative conditions, a common degradation product of terpene hydrocarbons upon aging and oxidation is p-cymene. Other potential degradation products for terpene alcohols include the formation of various oxides, aldehydes, and ketones resulting from the oxidation of the alcohol group and the double bonds within the molecule.
Q3: How should I properly store this compound to minimize oxidation?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store in a cool place, ideally refrigerated or frozen for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light: Protect from light by using amber glass vials or by storing in a dark location.
-
Container: Use a tightly sealed container to prevent exposure to atmospheric oxygen and moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the compound observed in solution. | The solvent may not be suitable or may contain impurities that promote oxidation. | Use high-purity, degassed solvents. Consider using aprotic solvents if compatible with your experimental design. |
| Inconsistent results in experiments using this compound. | The stock solution may be degrading over time, leading to a lower concentration of the active compound. | Prepare fresh solutions of this compound for each experiment. If a stock solution must be stored, keep it under an inert atmosphere in the dark at low temperatures and re-verify its concentration before use. |
| Formation of unexpected byproducts in a reaction. | Oxidation of this compound is occurring during the reaction, leading to the formation of degradation products that may interfere with the desired reaction pathway. | Add a suitable antioxidant to the reaction mixture. Ensure the reaction is carried out under an inert atmosphere. |
Efficacy of Antioxidants in Preventing Terpene Alcohol Oxidation (Illustrative Data)
| Antioxidant | Concentration (w/w) | Terpene Alcohol | Storage Conditions | Reduction in Oxidation (%) |
| Butylated Hydroxytoluene (BHT) | 0.05% | Linalool | 40°C for 30 days | 85 |
| Alpha-Tocopherol (Vitamin E) | 0.1% | Linalool | 40°C for 30 days | 78 |
| Ascorbyl Palmitate | 0.1% | Geraniol | 50°C for 20 days | 82 |
| Propyl Gallate | 0.02% | Geraniol | 50°C for 20 days | 90 |
Note: The effectiveness of an antioxidant will vary depending on the specific terpene alcohol, the solvent system, and the storage conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated oxidative conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, isopropanol)
-
Selected antioxidant(s) (e.g., BHT, alpha-tocopherol)
-
Amber glass vials with Teflon-lined caps
-
Oven or incubator capable of maintaining 40°C ± 2°C
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several amber glass vials.
-
To one set of vials, add the selected antioxidant at a predetermined concentration.
-
Leave one set of vials without any antioxidant to serve as a control.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
-
Place the vials in an oven at 40°C.
-
At specified time points (e.g., 0, 7, 14, 21, and 30 days), remove a vial from each set.
-
Allow the vial to cool to room temperature.
-
Analyze the concentration of this compound in each sample using a validated GC-FID or GC-MS method.
-
Calculate the percentage of degradation over time for both the control and the antioxidant-stabilized samples.
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
Objective: To identify and quantify this compound and its potential oxidation products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split (e.g., 50:1)
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Prepare samples for analysis by diluting them in a suitable solvent (e.g., hexane, ethyl acetate).
-
Inject a known volume (e.g., 1 µL) of the sample into the GC-MS.
-
Acquire the data.
-
Identify this compound based on its retention time and mass spectrum.
-
Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the compounds by creating a calibration curve with a pure standard of this compound.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Workflow for an accelerated stability study.
Caption: Key strategies to prevent the oxidation of this compound.
Validation & Comparative
A Comparative Guide to the Biological Activities of Limonene and p-Mentha-1,5-dien-8-ol
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The initial objective of this guide was to provide a direct comparative analysis of the biological activities of p-Mentha-1,5-dien-8-ol and limonene. However, a comprehensive literature review revealed a significant disparity in the available research data. While limonene is a well-characterized monoterpene with a vast body of scientific literature detailing its biological effects, there is a notable scarcity of studies on the isolated this compound. The existing research primarily identifies this compound as a minor constituent of various essential oils, without providing specific data on its individual biological activities.
Therefore, this guide has been adapted to provide a thorough and evidence-based overview of the biological activities of limonene, a widely studied and promising natural compound. We will present quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. While a direct comparison is not feasible at this time, this guide will serve as a valuable resource for understanding the multifaceted pharmacological potential of limonene.
Limonene: A Monoterpene with Diverse Pharmacological Potential
Limonene is a cyclic monoterpene that exists in two enantiomeric forms, d-limonene and l-limonene, with d-limonene being the more common and extensively studied isomer. It is a major component of the essential oils of citrus fruits and is recognized for its broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4]
Antimicrobial Activity
Limonene has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. Its lipophilic nature allows it to partition into the lipid membranes of microorganisms, leading to increased membrane fluidity and permeability, and ultimately, cell death.
Table 1: Antimicrobial Activity of Limonene
| Microorganism | Assay | Concentration/Dosage | Result | Reference |
| Staphylococcus aureus | MIC | 4000 µg/mL (l-limonene) | Inhibition of growth | [5] |
| Escherichia coli | MIC | 8000 µg/mL (l-limonene) | Inhibition of growth | [5] |
| Listeria monocytogenes | MIC | 20 mL/L | Inhibition of growth | [6] |
| Candida albicans | MIC | 125–250 µg/mL (d-limonene) | Inhibition of growth | [3] |
| Candida glabrata | MIC | 62.50 µg/mL (d-limonene) | Inhibition of growth | [3] |
| Candida parapsilosis | MIC | 31.25–62.50 µg/mL (d-limonene) | Inhibition of growth | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of limonene is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Limonene exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage implicated in various chronic diseases.
Table 2: Antioxidant Activity of Limonene
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 93.16 ± 1.56 | [7] |
| ABTS Radical Scavenging | Not explicitly stated in provided abstracts | |
| Ferric Reducing Antioxidant Power (FRAP) | Not explicitly stated in provided abstracts |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Wonderful Activities of the Genus Mentha: Not Only Antioxidant Properties [mdpi.com]
A Comparative Analysis of the Cytotoxicity of p-Mentha-1,5-dien-8-ol and Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of various monoterpenes, with a special focus on the available data for p-Mentha-1,5-dien-8-ol and its structural analogs. The information presented is intended to support research and development efforts in the field of oncology and natural product-based therapeutics.
Introduction to Monoterpene Cytotoxicity
Monoterpenes, a class of secondary metabolites found in the essential oils of many plants, have garnered significant attention for their potential as anticancer agents.[1][2] Their diverse chemical structures contribute to a wide range of biological activities, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways in cancer cells.[3][4] Numerous studies have demonstrated the cytotoxic effects of various monoterpenes against a spectrum of cancer cell lines, validating this class of compounds as a promising source for the development of novel chemotherapeutic drugs.[1][2] The mechanisms underlying their anticancer activity are multifaceted, often involving oxidative stress-induced apoptosis.[1][2]
Cytotoxicity Profile of this compound
Direct experimental data on the cytotoxicity of this compound against cancer cell lines is currently limited in publicly available scientific literature. One study identified this compound as a minor component (0.3%) of the essential oil from Tanacetum tomentellum, which was evaluated for its antimicrobial and antimalarial activities.[5] However, the cytotoxicity of the isolated compound was not assessed.
To provide a relevant comparison, we can examine the cytotoxic activity of its parent compound, α-phellandrene (p-Mentha-1,5-diene). A study on the biological activities of α-phellandrene reported its cytotoxic effects on human liver cancer (J5) cells. Treatment with 30 µM and 50 µM of α-phellandrene for 24 hours resulted in cell viability of 61% and 51%, respectively.[6] This suggests that the p-menthane scaffold possesses cytotoxic potential. The addition of a hydroxyl group at the C8 position, as in this compound, could potentially modulate this activity, a common observation in structure-activity relationship studies of monoterpenes.[7]
Comparative Cytotoxicity of Other Monoterpenes
A substantial body of evidence supports the cytotoxic and antitumor properties of a wide array of monoterpenes. The following table summarizes the 50% inhibitory concentration (IC50) values of several well-studied monoterpenes against various human cancer cell lines, providing a benchmark for their cytotoxic potency.
| Monoterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Carvacrol | A549 (Lung Carcinoma) | 450 | [3] |
| PC-3 (Prostate Cancer) | 250 | [3] | |
| Thymol | A549 (Lung Carcinoma) | >500 | [8] |
| SK-MEL28 (Melanoma) | 150-200 | [8] | |
| Geraniol | A431 (Skin Carcinoma) | 98 | [8] |
| MCF-7 (Breast Cancer) | 150 | [9][10] | |
| Limonene | T24 (Bladder Cancer) | 9 | [3] |
| Perillyl Alcohol | HT-29 (Colon Carcinoma) | <1000 | [7] |
| Thymoquinone | A549 (Lung Carcinoma) | 47 | [3] |
| Carvone | KMS-5 (Myeloma) | Not specified | [3] |
| 1,8-Cineole | A2780 (Ovarian Cancer) | Comparable to doxorubicin | [3] |
Signaling Pathways in Monoterpene-Induced Cytotoxicity
The cytotoxic effects of many monoterpenes are mediated through the induction of apoptosis, a form of programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Caption: Mitochondrial-mediated apoptosis pathway induced by monoterpenes.
As depicted in the diagram, monoterpenes can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3] This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptotic cell death.[3][11]
Experimental Protocols
Standardized in vitro assays are crucial for determining the cytotoxic potential of natural compounds. The following are detailed methodologies for two commonly employed assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Caption: A typical workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the monoterpene. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the test compound.
-
Controls: Prepare three sets of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Conclusion
While direct evidence for the cytotoxicity of this compound is currently lacking, the cytotoxic activity of its parent compound, α-phellandrene, and a wealth of data on other monoterpenes suggest its potential as a subject for future anticancer research. The comparative data presented in this guide, along with detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of monoterpenes. Further studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships among monoterpene inhibitors of protein isoprenylation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Flavor Profiles of p-Mentha-1,5-dien-8-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
The nuanced world of flavor chemistry offers a vast landscape for exploration, particularly in the study of isomeric compounds where subtle structural differences can lead to profound sensory variations. This guide provides a comparative analysis of the flavor profiles of p-Mentha-1,5-dien-8-ol isomers, a group of monoterpenoid alcohols. Due to the limited availability of direct comparative studies on all isomers of this compound, this guide synthesizes available data on identified isomers and related compounds to offer a comprehensive overview for research and development purposes.
Flavor Profile Comparison
| Isomer/Related Compound | CAS Number | Common Name | Reported Flavor/Odor Profile |
| This compound | 1686-20-0 | α-Phellandren-8-ol | Mint-like aroma. |
| p-Menthadienol (unknown isomer) | 65391-05-1 | Possesses a fresh citrus, minty, and herbaceous character; contributes minty, citrus, and slightly spicy notes. | |
| (S)-(+)-α-Phellandrene | 99-83-2 | Described as having a characteristic dill note, also characterized as weed-like and dill-like. | |
| (R)-(-)-α-Phellandrene | 99-83-2 | Characterized by a terpene-like, medicinal odor. |
Note: The flavor profiles of the enantiomers of the parent terpene, α-phellandrene, are included to highlight the significant impact of stereoisomerism on sensory perception. It is highly probable that the different isomers of this compound also exhibit distinct flavor profiles.
Experimental Protocols
The characterization of flavor profiles is a meticulous process involving both instrumental analysis and human sensory evaluation. The following are detailed methodologies for key experiments typically employed in the sensory analysis of flavor compounds like this compound isomers.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.
Objective: To separate and identify the individual odor-active compounds in a sample of p-menthadienol isomers.
Methodology:
-
Sample Preparation: A solution of the isomer or a mixture of isomers is prepared in a suitable volatile solvent (e.g., diethyl ether or pentane).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the compounds based on their boiling points and chemical properties.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for compound identification and quantification. The other stream is directed to a sniffing port.
-
Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.
-
Data Analysis: The data from the chemical detector and the olfactometry analysis are correlated to identify the specific compounds responsible for each aroma attribute.
Sensory Panel Evaluation
A sensory panel, composed of trained individuals, is used to provide a comprehensive and quantitative description of the flavor profile of a substance.
Objective: To quantitatively describe and compare the flavor profiles of different this compound isomers.
Methodology:
-
Panelist Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify a range of flavor attributes relevant to the samples being tested (e.g., minty, citrus, herbaceous, spicy, woody).
-
Sample Preparation: Solutions of each isomer are prepared at various concentrations in a neutral medium (e.g., water, mineral oil, or a specific food matrix). Samples are presented in a controlled environment to minimize sensory biases.
-
Evaluation: Panelists are presented with the samples in a randomized and blind manner. They rate the intensity of each flavor attribute on a structured scale (e.g., a 15-point line scale).
-
Data Analysis: The data from the sensory panel is collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the flavor profiles of the isomers.
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying biological mechanisms of flavor perception, the following diagrams are provided.
Caption: Experimental workflow for flavor profile analysis.
Caption: General olfactory signaling pathway.
A Comparative Analysis of p-Menthane-3,8-diol (PMD) and DEET as Mosquito Repellents
A comprehensive review of the insect repellent activities of the naturally derived p-Menthane-3,8-diol (PMD) and the synthetic stalwart, N,N-Diethyl-meta-toluamide (DEET), reveals comparable efficacy, with nuances in protection duration and effective dosage against various mosquito species. This guide provides a detailed comparison of their performance based on available experimental data, outlines the methodologies used for their evaluation, and presents a visual representation of the standard testing workflow.
DEET, developed for military use in 1946, has long been the gold standard for insect repellents, offering broad-spectrum and long-lasting protection.[1] However, concerns over its synthetic nature and potential for skin irritation have driven the search for effective alternatives.[2][3] p-Menthane-3,8-diol (PMD), a naturally occurring substance derived from the lemon eucalyptus plant (Corymbia citriodora), has emerged as a promising botanical alternative, with numerous studies demonstrating its comparable repellency to DEET.[1][4]
Quantitative Comparison of Repellent Efficacy: PMD vs. DEET
The effectiveness of a topical repellent is primarily measured by its Complete Protection Time (CPT), the duration for which it prevents insect bites, and its Effective Dose (ED), the minimum amount required to achieve a certain level of repellency. The following table summarizes key quantitative data from comparative studies of PMD and DEET.
| Active Ingredient | Concentration | Mosquito Species | Application Dose (mg/cm²) | Complete Protection Time (CPT) (hours) | Effective Dose (ED95) (mg/cm²) | Reference |
| PMD | 15% | Aedes aegypti | Not Specified | 0.5 | Not Specified | [5] |
| Anopheles stephensi | 1 | [5] | ||||
| Culex quinquefasciatus | 0.5 | [5] | ||||
| DEET | 15% | Aedes aegypti | Not Specified | 0.5 | Not Specified | [5] |
| Anopheles stephensi | 2 | [5] | ||||
| Culex quinquefasciatus | 2 | [5] | ||||
| PMD | 20% | Anopheles stephensi | 1.7 | 7-8 | Not Specified | [6] |
| DEET | 50% | Anopheles stephensi | 1.7 | 30 | Not Specified | [6] |
| PMD | 30% | Aedes aegypti | Not Specified | Not Specified | 0.25 | [7] |
| DEET | 20% | Aedes aegypti | Not Specified | Not Specified | 0.09 | [7] |
Experimental Protocols
The data presented above are primarily derived from a standardized laboratory-based assay known as the Arm-in-Cage (AIC) test . This method is a common procedure for evaluating the efficacy of topical repellents.[8][9]
Arm-in-Cage (AIC) Test Protocol
The AIC test involves the following key steps:
-
Mosquito Rearing: A colony of a specific mosquito species (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus) is maintained in a controlled laboratory environment. For the tests, adult female mosquitoes that have been starved are used, as they are the ones that seek a blood meal.[5][10]
-
Test Cages: A predetermined number of host-seeking female mosquitoes, typically around 200, are placed in a test cage (e.g., 40 x 40 x 40 cm).[8][9]
-
Human Volunteers: The study involves human volunteers who have been screened to ensure they meet the study's inclusion criteria.[11]
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm. The other hand is typically protected with a glove.[10][11]
-
Exposure: The volunteer's treated forearm is inserted into the cage of mosquitoes for a fixed duration (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[8][9]
-
Data Collection: The primary endpoint is the Complete Protection Time (CPT) , which is defined as the time from repellent application until the first confirmed mosquito bite (often defined as a bite followed by a second bite within the same or next exposure period).[8] The number of mosquito landings and probing attempts may also be recorded.[12]
-
Control: A control arm, where no repellent is applied, is used to assess the biting pressure of the mosquitoes.
Experimental Workflow
The following diagram illustrates the typical workflow of an Arm-in-Cage experiment for evaluating insect repellent efficacy.
References
- 1. nbinno.com [nbinno.com]
- 2. lessmosquito.com [lessmosquito.com]
- 3. foreverest.net [foreverest.net]
- 4. PMD, a registered botanical mosquito repellent with deet-like efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of repellent products against caged and free flying Anopheles stephensi mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchgate.net [researchgate.net]
- 11. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 12. contractlaboratory.com [contractlaboratory.com]
"validation of analytical methods for p-Mentha-1,5-dien-8-ol quantification"
A Comparative Guide to Validated Analytical Methods for the Quantification of p-Mentha-1,5-dien-8-ol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds such as this compound (also known as α-phellandren-8-ol or sobrerol) is crucial for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The validation of these analytical methods is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, ensuring the reliability and suitability of the methods for their intended purpose. Key validation parameters addressed include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Principal Analytical Techniques
The primary methods for the analysis of volatile terpenoids like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): A robust and widely used technique for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers excellent sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile. A UV detector is commonly used for quantification, although a mass spectrometer can also be employed for enhanced selectivity and sensitivity.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the quantification of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
| Specificity | High (demonstrated by peak purity and resolution) | Good (potential for interference from matrix components) |
| Run Time | ~20 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following are typical experimental protocols for the analysis of this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detector (GC-FID) Protocol
This protocol is based on typical conditions for the analysis of terpenoids.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable organic solvent, such as ethanol or hexane, to achieve a concentration within the calibrated range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. GC-FID Instrumentation and Conditions:
-
Column: A non-polar capillary column such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like a DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) can be used.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) Protocol
As this compound lacks a strong chromophore, detection at a lower wavelength is necessary.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to p-Menthadienols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes for the production of p-menthadienols, valuable intermediates in the synthesis of cannabinoids and other bioactive molecules.[1][2] The following sections present quantitative data, experimental protocols, and visual workflows for key methodologies, offering an objective assessment to aid in the selection of the most suitable synthesis strategy.
Comparative Data of Synthesis Routes
The selection of a synthetic pathway is often dictated by factors such as yield, reaction time, and scalability. The following table summarizes quantitative data for prominent p-menthadienol synthesis methods.
| Synthesis Route | Starting Material | Key Reagents/Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Photooxidation | (R)-(+)-Limonene | O₂, meso-tetraphenylporphyrin, white LEDs, triphenylphosphine | High | 6 minutes | Continuous flow, high productivity (6.5 g/day ) | Requires specialized photoreactor setup |
| Epoxidation and Ring-Opening (m-CPBA) | Limonene | i) m-CPBA, CHCl₃, 0°C; ii) 40% HNMe₂(aq), 80°C; iii) 30% H₂O₂, 50% CH₃CN(aq); iv) 180°C, 1 mm Hg | 62 (i), 74 (iv) | 2h (i), 18h (ii), 2h (iii) | Well-established methodology | Multi-step process with moderate overall yield |
| Epoxidation and Ring-Opening (Lewis Acid Catalyzed) | (+)-Limonene oxide | Amine (e.g., piperidine), Lewis acid (e.g., lithium bromide) | >95 | 16 hours | High regio- and stereoselectivity (>20:1) | Requires preparation of the starting epoxide |
| Cyclization of Acyclic Precursors | Geraniol or Nerol | Tris(p-bromophenyl)ammoniumyl radical cation | — | — | Novel cyclization yielding a single product | Less common route, data on yield and time not readily available |
| Isomerization of Terpenes | α-Pinene or Limonene | Acid catalysis | — | — | Utilizes readily available starting materials | Can lead to a mixture of isomers, requiring purification |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. The following are protocols for the key synthesis methods discussed.
Continuous Flow Photooxidation of (R)-(+)-Limonene
This method describes the scale-up synthesis of p-mentha-2,8-dien-1-ol.[1]
Procedure:
-
An acetonitrile solution is saturated with O₂ at 8 bar using a tube-in-tube reactor.
-
This stream is then mixed with a stream of (R)-(+)-limonene and a stream of meso-tetraphenylporphyrin in dichloromethane.
-
The resulting solution is irradiated with 120 W white LEDs in a 30 mL PFA photoreactor.
-
Upon exiting the reactor, the mixture is quenched with a stream of triphenylphosphine to reduce the intermediate hydroperoxides to the corresponding alcohols.
-
The protocol is optimized for a 6-minute residence time.
Epoxidation of Limonene and Subsequent Ring-Opening
This multi-step synthesis produces p-mentha-2,8-dien-1-ol from limonene.[3]
Step i: Epoxidation
-
Limonene is dissolved in chloroform (CHCl₃).
-
The solution is cooled to 0°C.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is added, and the reaction proceeds for 2 hours.
Step ii: Amine Addition
-
The epoxide is treated with 40% aqueous dimethylamine (HNMe₂) at 80°C for 18 hours.
Step iii: Oxidation
-
The resulting amine adduct is oxidized with 30% hydrogen peroxide (H₂O₂) in 50% aqueous acetonitrile (CH₃CN) at room temperature for 2 hours.
Step iv: Pyrolysis
-
The N-oxide intermediate is pyrolyzed at 180°C under reduced pressure (1 mm Hg) to yield p-mentha-2,8-dien-1-ol.
Regio- and Stereoselective Ring-Opening of (+)-Limonene Oxide
This process focuses on the controlled opening of the epoxide ring to form (+)-p-mentha-2,8-diene-1-ol.[4][5]
Procedure:
-
(+)-Limonene oxide is reacted with an amine (e.g., piperidine) in the presence of a Lewis acid (e.g., lithium bromide).
-
This reaction forms amine adduct intermediates with high regio- and stereoselectivity.
-
The amine adduct is then oxidized to form an N-oxide.
-
The N-oxide is subsequently pyrolyzed to yield (+)-p-mentha-2,8-diene-1-ol.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows of the described synthetic routes.
Caption: Continuous flow photooxidation of (R)-(+)-Limonene.
Caption: Multi-step synthesis via epoxidation and ring-opening.
Caption: Lewis acid-catalyzed ring-opening of (+)-Limonene Oxide.
References
- 1. schenautomacao.com.br [schenautomacao.com.br]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2004096740A2 - Process for preparation of (+)-p-mentha-2,8-diene-1-ol - Google Patents [patents.google.com]
- 5. US7323607B2 - Process for preparation of (+)-p-mentha-2,8-diene-1-ol - Google Patents [patents.google.com]
Comparative In Vitro Anti-inflammatory Activity of α-Phellandrene and Standard Drugs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a comparative overview of the in vitro anti-inflammatory activity of the monoterpene α-phellandrene . It is important to note that a comprehensive search of scientific literature did not yield any specific experimental data on the in vitro anti-inflammatory activity of alpha-phellandren-8-ol . Therefore, this document focuses on the more extensively studied parent compound, α-phellandrene, as a proxy. The data presented herein is for informational and comparative purposes only and should not be considered as a direct representation of the activity of alpha-phellandren-8-ol.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products, particularly monoterpenes, have garnered significant interest for their therapeutic potential. This guide provides an objective comparison of the in vitro anti-inflammatory performance of α-phellandrene against established anti-inflammatory drugs, diclofenac and dexamethasone, and another related monoterpene, terpinolene. The presented data, summarized from various studies, aims to facilitate the evaluation of α-phellandrene as a potential anti-inflammatory candidate.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of α-phellandrene and comparator compounds. The primary markers of inflammation assessed are nitric oxide (NO), a key signaling molecule in inflammation, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Concentration | % Inhibition | IC50 |
| α-Phellandrene | 100 µM | 63.8%[1] | Not Reported |
| Terpinolene | 100 µM | 41.3%[1] | Not Reported |
| Diclofenac | - | - | ~47.12 µg/mL |
| Dexamethasone | - | - | ~9 nM |
Note: A direct comparison of potency is challenging due to the different metrics reported (percentage inhibition at a fixed concentration versus IC50 values). IC50 represents the concentration required to achieve 50% inhibition.
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Effect |
| α-Phellandrene | TNF-α | Dose-dependent suppression[1] |
| IL-6 | Dose-dependent suppression[1] | |
| Terpinolene | TNF-α | Dose-dependent suppression[1] |
| IL-6 | Dose-dependent suppression[1] | |
| Diclofenac | TNF-α | Dose-dependent inhibition |
| IL-6 | - | |
| Dexamethasone | TNF-α | Inhibition |
| IL-6 | Inhibition |
Note: Quantitative IC50 values for the inhibition of TNF-α and IL-6 by α-phellandrene were not available in the reviewed literature, preventing a direct potency comparison.
Experimental Protocols
The following are detailed methodologies for the key in vitro anti-inflammatory assays cited in this guide.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay is a widely used method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., α-phellandrene) and a final concentration of 1 µg/mL of LPS to induce inflammation. A control group with LPS alone and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Nitrite: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol details the quantification of pro-inflammatory cytokines in the supernatant of stimulated macrophages.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of the test compounds as described in the NO production assay. For cytokine analysis, cells are typically seeded in 24-well or 48-well plates.
-
Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Procedure: Briefly, the wells of a microplate pre-coated with a capture antibody specific for the target cytokine are incubated with the cell culture supernatants. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.
-
Quantification: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are calculated from a standard curve generated with recombinant cytokines.
Mandatory Visualizations
Signaling Pathway of LPS-Induced Inflammation
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for screening anti-inflammatory compounds in vitro.
References
A Comparative Guide to the Sensory Evaluation of p-Mentha-1,5-dien-8-ol in Fragrance Compositions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory properties of p-Mentha-1,5-dien-8-ol and its common alternatives in fragrance compositions. The information is supported by experimental data and detailed methodologies to assist in the formulation and development of new fragrances.
Introduction to this compound
This compound, also known as α-phellandren-8-ol, is a monoterpene alcohol with the chemical formula C10H16O[1][2]. Its unique olfactory profile makes it a subject of interest for perfumers and researchers in the fragrance industry. This guide will delve into its sensory characteristics and compare them with other well-established fragrance ingredients.
Comparative Sensory Profile
| Fragrance Ingredient | CAS Number | Olfactory Profile | Odor Description |
| This compound | 1686-20-0 | Citrus, Herbal, Terpenic, Green, Woody, Peppery | Possesses a complex aroma with citrus and herbal top notes, a characteristic terpenic and green body, and woody, peppery undertones[3][4]. |
| Linalool | 78-70-6 | Floral, Woody, Citrus | A widely used fragrance ingredient with a pleasant floral and woody scent, often with a hint of citrus. |
| Alpha-Terpineol | 98-55-5 | Floral, Lilac, Pine, Citrus | Characterized by a fresh, clean, and floral aroma reminiscent of lilac, with piney and citrus nuances. |
| d-Limonene | 5989-27-5 | Citrus, Orange, Sweet | A major component of citrus oils, it has a strong, fresh, and sweet orange peel scent. |
Experimental Protocols for Sensory Evaluation
To ensure objective and reproducible sensory data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in fragrance evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a fragrance composition that contribute to its overall aroma.
Objective: To separate and identify the individual odor-active compounds in a fragrance sample.
Methodology:
-
Sample Preparation: The fragrance oil is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
Detection: The effluent from the column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.
-
Olfactory Analysis: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor description and intensity of each compound as it elutes from the column.
-
Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which shows the retention time, odor description, and intensity of each odor-active compound.
Descriptive Sensory Analysis
This method is used to obtain a detailed description of the sensory characteristics of a fragrance.
Objective: To identify and quantify the specific aroma attributes of a fragrance composition.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. They undergo extensive training to develop a common vocabulary for describing fragrance attributes.
-
Sample Preparation: Fragrance samples are presented in a controlled and consistent manner, typically on smelling strips or in solution.
-
Evaluation: Panelists individually evaluate the samples and rate the intensity of each identified attribute (e.g., citrus, floral, woody, spicy) on a labeled magnitude scale (e.g., 0 = none, 10 = extremely strong).
-
Data Collection: The intensity ratings from all panelists are collected.
-
Data Analysis: The data is statistically analyzed to determine the mean intensity ratings for each attribute, creating a sensory profile or "fingerprint" of the fragrance.
Consumer Preference Testing
This method assesses the overall liking and acceptance of a fragrance by the target consumer group.
Objective: To determine consumer preference for a fragrance and identify key drivers of liking.
Methodology:
-
Participant Recruitment: A large group of consumers (typically 50-100) from the target demographic is recruited.
-
Sample Presentation: Fragrance samples are presented to consumers in a monadic or sequential monadic design to avoid comparison bias. Samples are typically applied to a neutral carrier like a smelling strip or unscented lotion.
-
Questionnaire: Consumers are asked to rate their overall liking of the fragrance on a hedonic scale (e.g., 9-point scale from "dislike extremely" to "like extremely"). They may also be asked about specific attributes they liked or disliked and their purchase intent.
-
Data Analysis: The data is statistically analyzed to determine the mean liking scores for each fragrance and to identify any significant differences in preference.
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the olfactory signaling pathway, a typical experimental workflow for sensory evaluation, and the logical relationship of this compound to other fragrance categories.
Caption: Olfactory Signaling Pathway.
Caption: Sensory Evaluation Workflow.
Caption: Fragrance Family Relationships.
References
Safety Operating Guide
Proper Disposal of p-Mentha-1,5-dien-8-ol: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of p-Mentha-1,5-dien-8-ol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
This compound, also known as Isocyclo Geraniol (CAS 68527-77-5), is a combustible liquid that can cause skin and eye irritation.[1] Adherence to proper safety and disposal protocols is essential to mitigate risks.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as a flammable liquid and can be harmful if swallowed.[1] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[1]
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid.[1] |
| Health Hazards | - Harmful if swallowed.[1]- Causes skin irritation.[1]- Causes eye irritation.[1]- May cause respiratory irritation.[1] |
| Environmental Hazards | May be harmful to aquatic life in high concentrations.[1] |
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Chemical-resistant gloves[1]
-
Safety goggles[1]
-
Protective clothing[1]
-
A respirator if ventilation is inadequate[1]
Spill Management and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.
Spill Cleanup Protocol:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[1]
-
Ensure Adequate Ventilation: Provide sufficient ventilation to the affected area.[1]
-
Absorb the Spill: Use an inert absorbent material, such as sand, diatomaceous earth, or universal binders, to contain and absorb the spilled chemical.[1][2][3]
-
Collect and Containerize: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly.
Disposal of this compound Waste:
The disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national regulations.[1] Improper disposal can lead to environmental harm.
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated absorbents or PPE, should be treated as hazardous waste.
-
Licensed Waste Disposal Contractor: Arrange for the disposal of the waste through a licensed waste disposal contractor.[2]
-
Environmental Protection: Prevent the entry of this compound into drains, sewers, and waterways.[1][2][4][5]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Handling and Storage Precautions
Proper handling and storage are essential to prevent accidents and maintain the chemical's stability.
-
Handling: Avoid inhaling vapors and direct contact with skin and eyes.[1] Ensure adequate ventilation in the work area and keep the chemical away from ignition sources.[1]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] It should be stored away from heat and strong oxidizing agents.[1]
References
Essential Safety and Operational Guide for Handling p-Mentha-1,5-dien-8-ol
Disclaimer: No specific Safety Data Sheet (SDS) for p-Mentha-1,5-dien-8-ol was located. The following guidance is based on the safety protocols for the closely related compound, (R)-p-mentha-1,8-diene (d-limonene), and general principles of laboratory safety for handling terpenoid alcohols. Researchers must conduct a thorough risk assessment prior to handling this compound and consult with their institution's Environmental Health and Safety (EHS) department. This guide is intended to provide immediate, essential safety and logistical information for laboratory personnel.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The required PPE varies based on the specific laboratory task being performed.
| Task Category | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume / Short Duration (e.g., preparing solutions in a fume hood, small-scale transfers) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Generally not required when handled within a certified chemical fume hood. |
| High Volume / Long Duration (e.g., synthesis, purification, large-scale transfers) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Viton®, butyl rubber). | Chemically resistant lab coat or apron over a standard lab coat. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if ventilation is inadequate. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Disposable coveralls over regular lab attire. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Safe Handling and Storage
Adherence to standard operating procedures is crucial for the safe handling of this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a certified chemical fume hood for all procedures that may generate vapors or aerosols.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Work Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Use non-sparking tools and take precautionary measures against static discharge, as the related compound d-limonene is flammable.[1][2][3]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep containers tightly sealed to prevent leakage.
-
Store away from sources of heat, sparks, and open flames.[1][2][3]
-
Protect from direct sunlight.[1]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Collection:
-
All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous waste.
-
Collect chemical waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical.
-
Do not mix with incompatible waste streams.
Storage of Waste:
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Keep waste containers closed and clearly labeled with the contents and associated hazards.
Disposal:
-
Dispose of all chemical waste through your institution's EHS department or a licensed waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
The following flowchart outlines the immediate steps to take in the event of an exposure or spill.
Caption: Emergency response plan for this compound incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
